Product packaging for 3-Methyl-5-oxo-5-phenylpentanoic acid(Cat. No.:CAS No. 2840-61-1)

3-Methyl-5-oxo-5-phenylpentanoic acid

Cat. No.: B051233
CAS No.: 2840-61-1
M. Wt: 206.24 g/mol
InChI Key: DGKMKGNXHZXIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-5-oxo-5-phenylpentanoic acid is a high-value chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a phenyl ketone and a carboxylic acid functional group separated by a methyl-substituted carbon chain, making it a versatile intermediate for the construction of more complex molecular architectures. Its primary research application lies in the synthesis of novel small molecule libraries, particularly for developing potential therapeutic agents. The keto acid moiety serves as a key handle for further derivatization, including cyclization reactions to form lactones or other heterocyclic compounds. Researchers utilize this compound to study structure-activity relationships (SAR) and as a precursor for compounds targeting metabolic enzymes or inflammatory pathways. It is supplied as a high-purity material to ensure reproducibility in synthetic workflows and biological screening assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B051233 3-Methyl-5-oxo-5-phenylpentanoic acid CAS No. 2840-61-1

Properties

IUPAC Name

3-methyl-5-oxo-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(8-12(14)15)7-11(13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKMKGNXHZXIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374975
Record name 3-methyl-5-oxo-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-61-1
Record name 3-methyl-5-oxo-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-oxo-5-phenylvaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidating the Structure of 3-Methyl-5-oxo-5-phenylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-Methyl-5-oxo-5-phenylpentanoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related analogs to predict its spectroscopic characteristics. It outlines detailed methodologies for its synthesis and characterization, employing established analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this document presents a plausible metabolic pathway based on the known biochemistry of keto acids, offering insights into its potential biological significance. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, with the chemical formula C12H14O3 and a molecular weight of 206.24 g/mol , belongs to the class of keto acids.[1][2] These compounds are characterized by the presence of both a carboxylic acid and a ketone functional group.[3] Keto acids are of significant interest in metabolic research and drug development due to their roles as intermediates in various biochemical pathways.[3][4] Phenylpentanoic acid derivatives, in particular, have been investigated for their potential pharmacological activities, including anticonvulsant and anti-ischemic properties.[5] The structural elucidation of novel derivatives like this compound is a critical step in understanding their chemical properties and potential biological functions.

This guide will detail the predicted and expected analytical data for this compound and provide a comprehensive framework for its experimental characterization.

Predicted Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C12H14O3[1]
Molecular Weight 206.24 g/mol [1]
CAS Number 2840-61-1[2]
IUPAC Name This compound[1]
Synonyms 3-Methyl-5-oxo-5-phenylvaleric acid[6]

Synthesis and Characterization

Proposed Synthesis Workflow

A potential synthetic pathway is illustrated in the following workflow diagram.

Synthesis_Workflow cluster_start Starting Materials 3-Methylglutaric anhydride 3-Methylglutaric anhydride Friedel-Crafts Acylation Friedel-Crafts Acylation 3-Methylglutaric anhydride->Friedel-Crafts Acylation Benzene Benzene Benzene->Friedel-Crafts Acylation Hydrolysis Hydrolysis Friedel-Crafts Acylation->Hydrolysis AlCl3 catalyst Purification Purification Hydrolysis->Purification Acid workup Product This compound Purification->Product Chromatography/Recrystallization

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

3.2.1. Synthesis: Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl3) to anhydrous benzene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactant: Dissolve 3-methylglutaric anhydride in anhydrous benzene and add it dropwise to the stirred suspension of AlCl3 in benzene at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time to ensure complete reaction.

  • Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of dilute hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

3.2.2. Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) and record 1H and 13C NMR spectra.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry (MS): Analyze the compound using a mass spectrometer with a suitable ionization technique (e.g., Electron Ionization - EI) to determine the molecular weight and fragmentation pattern.

Structure Elucidation and Data Interpretation

The structural elucidation of this compound relies on the combined interpretation of data from various spectroscopic techniques. The following diagram illustrates the logical workflow for structure determination.

Structure_Elucidation_Workflow cluster_inputs Analytical Data cluster_interpretation Data Interpretation 1H_NMR 1H NMR Proton_Env Proton Environments & Coupling 1H_NMR->Proton_Env 13C_NMR 13C NMR Carbon_Skeleton Carbon Skeleton & Functional Groups 13C_NMR->Carbon_Skeleton IR_Spec IR Spectroscopy Functional_Groups Key Functional Groups (C=O, O-H) IR_Spec->Functional_Groups Mass_Spec Mass Spectrometry Molecular_Formula Molecular Weight & Formula Mass_Spec->Molecular_Formula Proposed_Structure Proposed Structure Proton_Env->Proposed_Structure Carbon_Skeleton->Proposed_Structure Functional_Groups->Proposed_Structure Molecular_Formula->Proposed_Structure

Caption: Logical workflow for the structural elucidation of the target compound.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for this compound.

4.1.1. 1H NMR Spectroscopy

The predicted proton NMR chemical shifts are summarized in Table 2.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 12.0br s
Phenyl H (ortho)7.9 - 8.1d
Phenyl H (meta, para)7.2 - 7.6m
-CH(CH3)-2.5 - 2.8m
-CH2-CO-3.0 - 3.3d
-CH2-COOH2.3 - 2.6d
-CH31.0 - 1.2d

4.1.2. 13C NMR Spectroscopy

The predicted carbon-13 NMR chemical shifts are presented in Table 3.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C =O (ketone)198 - 202
-C =O (acid)175 - 179
Phenyl C (quaternary)135 - 138
Phenyl CH (para)132 - 134
Phenyl CH (ortho, meta)127 - 129
-C H(CH3)-35 - 40
-C H2-CO-45 - 50
-C H2-COOH40 - 45
-C H318 - 22

4.1.3. Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands are listed in Table 4.

Functional GroupWavenumber (cm-1)Description
O-H (carboxylic acid)2500 - 3300Broad
C=O (carboxylic acid)1700 - 1725Strong
C=O (ketone)1680 - 1700Strong
C-H (aromatic)3000 - 3100Medium
C=C (aromatic)1450 - 1600Medium
C-H (aliphatic)2850 - 2960Medium

4.1.4. Mass Spectrometry (MS)

The expected mass spectral data is summarized in Table 5.

m/zInterpretation
206Molecular ion [M]+
189[M - OH]+
161[M - COOH]+
105[C6H5CO]+ (base peak)
77[C6H5]+

Potential Biological Significance

While the specific biological activity of this compound has not been extensively studied, its structure as a keto acid suggests potential involvement in metabolic pathways. Keto acids are known to be intermediates in the catabolism of amino acids and fatty acids.[3][4] The following diagram illustrates a generalized metabolic pathway for keto acids, providing a hypothetical context for the biological role of the target molecule.

Keto_Acid_Metabolism Amino_Acids Amino_Acids Keto_Acid This compound (Hypothetical Intermediate) Amino_Acids->Keto_Acid Transamination/ Deamination Fatty_Acids Fatty_Acids Fatty_Acids->Keto_Acid Beta-oxidation TCA_Cycle Tricarboxylic Acid (TCA) Cycle Keto_Acid->TCA_Cycle Metabolic conversion Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production Biosynthesis Biosynthesis of other molecules TCA_Cycle->Biosynthesis

Caption: Generalized metabolic pathway of keto acids.

Conclusion

This technical guide provides a foundational framework for the structural elucidation of this compound. By leveraging predictive data based on analogous compounds, this document offers valuable insights into the expected spectroscopic characteristics and a plausible synthetic route. The provided experimental protocols and data interpretation workflows are intended to guide researchers in the comprehensive characterization of this and similar molecules. Further experimental validation is necessary to confirm the predicted data and to fully explore the biological activities and potential therapeutic applications of this compound.

References

A Technical Guide to the Spectroscopic Data of 3-Methyl-5-oxo-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-oxo-5-phenylpentanoic acid is a keto-carboxylic acid with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. A thorough understanding of its structural and spectroscopic properties is essential for its identification, characterization, and utilization in further research. This guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its corresponding methyl ester.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
7.9-8.1Multiplet2HAromatic (ortho)
7.4-7.6Multiplet3HAromatic (meta, para)
3.1-3.4Multiplet2H-CH₂-C=O
2.6-2.9Multiplet1H-CH(CH₃)-
2.4-2.6Multiplet2H-CH₂-COOH
1.1-1.3Doublet3H-CH₃

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
~198Ketone C=O
~175-180Carboxylic Acid C=O[1][2]
~137Aromatic (quaternary)
~133Aromatic (para)
~128-129Aromatic (ortho, meta)
~45-50-CH₂-C=O
~40-45-CH₂-COOH
~30-35-CH(CH₃)-
~15-20-CH₃

Note: Predicted values are based on typical chemical shifts for similar functional groups and data for related compounds.[1][3]

Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)[4][5][6]
~1710StrongC=O stretch (Carboxylic Acid Dimer)[4][5][6]
~1685StrongC=O stretch (Aryl Ketone)[7][8]
2850-3000MediumC-H stretch (Aliphatic)
1580, 1480Medium-WeakC=C stretch (Aromatic)
Table 4: Mass Spectrometry Data for Methyl 3-oxo-5-phenylpentanoate
m/zInterpretation
206.24Molecular Ion (M⁺)[9]
131Fragment
105Fragment (C₆H₅CO⁺)
104Fragment

Note: This data is for the methyl ester of the target compound.[9] For the carboxylic acid, a prominent molecular ion peak at m/z 208 would be expected. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[1][10]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimize resolution.[11]

  • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay is necessary.[12][13]

  • Acquire the free induction decay (FID).

  • Process the data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.[14]

  • Reference the spectrum to the internal standard (TMS at 0 ppm).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

  • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition (FT-IR):

  • Obtain a background spectrum of the empty sample compartment.[15]

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • The concentration should be low, typically in the range of µg/mL to ng/mL, depending on the ionization technique.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe.[16]

  • The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[16]

  • The resulting ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[17]

  • A detector records the abundance of each ion, generating a mass spectrum.[18]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structural Elucidation Compound 3-Methyl-5-oxo-5- phenylpentanoic Acid Sample_Prep Sample Preparation (Dissolution/Pelleting) Compound->Sample_Prep NMR NMR Spectroscopy Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS NMR_Data Process NMR Data (FT, Phasing, Baseline Correction) NMR->NMR_Data IR_Data Process IR Data (Background Subtraction) IR->IR_Data MS_Data Process MS Data (Peak Identification) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical Properties of 3-Methyl-5-oxo-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and estimated physical properties of 3-Methyl-5-oxo-5-phenylpentanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from closely related analogs to offer valuable estimations for researchers. Detailed, generalized experimental protocols for determining key physical characteristics are also provided, alongside a workflow diagram to guide the empirical analysis of this and similar keto acids.

Introduction

This compound is a keto acid of interest in organic synthesis and potentially in the development of novel therapeutic agents. A thorough understanding of its physical properties is fundamental for its application in research and drug development, impacting aspects such as reaction kinetics, formulation, and bioavailability. This guide aims to consolidate the available data and provide standardized methodologies for its empirical determination.

Data Presentation: Physical Properties

Direct experimental data for this compound is not widely available in published literature. Therefore, the following table includes data for the target compound where available, alongside data for structurally similar compounds to provide a basis for estimation.

PropertyThis compound (Target Compound)5-oxo-5-phenylpentanoic acid (Analog 1)Methyl 3-oxo-5-phenylpentanoate (Analog 2)3-Methyl-5-phenylpentanoic acid (Analog 3)
Molecular Formula C₁₂H₁₄O₃C₁₁H₁₂O₃[1]C₁₂H₁₄O₃[2]C₁₂H₁₆O₂[3]
Molecular Weight 206.24 g/mol 192.21 g/mol [1]206.24 g/mol [2]192.25 g/mol [3]
CAS Number 2840-61-11501-05-9[1][4]30414-58-5[2]2939-13-1[3]
Melting Point Not available126-129 °C[1][5]Not availableNot available
Boiling Point Not available380.8 °C at 760 mmHg[1]Not availableNot available
Density Not available1.164 g/cm³[1]Not availableNot available
Physical Description Not availableOff-white to light beige crystalline powder[1]Not availableNot available
pKa Not availableNot availableNot availableNot available
Solubility Not availableNot availableNot availableNot available

Note: The data for the analog compounds should be used as an estimation and for comparative purposes only.

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physical properties of this compound.

This protocol is based on the capillary method.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered.

  • Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount of the material into the bottom.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point (based on analogs), then the heating rate is slowed to 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting point range is indicative of high purity.[6][7][8]

This protocol outlines a qualitative assessment of solubility in various solvents.

  • Solvent Selection: A range of solvents should be tested, including water, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and common organic solvents (e.g., ethanol, acetone, dichloromethane).

  • Procedure: Approximately 25 mg of the compound is added to 0.5 mL of the solvent in a test tube. The mixture is agitated vigorously.

  • Observation: The sample is observed for dissolution. For acidic or basic solutions, subsequent neutralization can be performed to see if the compound precipitates, confirming its solubility was due to salt formation.[9][10][11][12]

The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-Vis spectrophotometry. For keto acids, NMR spectroscopy can also be employed to distinguish between the pKa of the hydrated and non-hydrated forms.[13][14][15]

  • Potentiometric Titration:

    • A solution of the compound of known concentration is prepared in a suitable solvent (typically a water/co-solvent mixture).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.[15]

  • NMR Spectroscopy Method:

    • A series of samples of the compound are prepared in a suitable buffer system across a range of pH values.

    • ¹H or ¹³C NMR spectra are acquired for each sample.

    • The chemical shifts of protons or carbons near the carboxylic acid and keto groups are plotted against pH.

    • The pKa values for the oxo and hydrated forms can be determined by fitting the data to the appropriate Henderson-Hasselbalch-type equations.[13][14]

  • Sample Preparation: A 5-10 mg sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.[16][17]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.[16][18]

  • Data Interpretation: The chemical shifts, integration (for ¹H), and coupling constants are analyzed to confirm the molecular structure.

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.[19][20]

  • Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded.

  • Data Interpretation: The absorption bands are analyzed to identify the functional groups present, such as the carboxylic acid O-H and C=O stretches, and the ketone C=O stretch.[21][22]

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, and ions are generated using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).[23][24]

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection and Data Interpretation: The detector records the abundance of each ion. The resulting mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to study fragmentation patterns, which can provide further structural information.[25][26][27]

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Start: Pure Sample of this compound cluster_1 Initial Characterization cluster_2 Structural Verification cluster_3 Acid-Base Properties cluster_4 Final Data Compilation start Pure Crystalline Sample melting_point Melting Point Determination (Capillary Method) start->melting_point solubility Solubility Screening (Aqueous & Organic Solvents) start->solubility nmr NMR Spectroscopy (1H, 13C, etc.) melting_point->nmr Proceed if pure pka pKa Determination (Potentiometric Titration or NMR) solubility->pka Guides solvent choice ftir FT-IR Spectroscopy nmr->ftir ms Mass Spectrometry (EI or ESI) ftir->ms ms->pka Confirm structure end Comprehensive Physical Property Profile pka->end

Workflow for Physical Property Determination

References

Potential Biological Activity of 3-Methyl-5-oxo-5-phenylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential biological activities of 3-Methyl-5-oxo-5-phenylpentanoic acid. As of the date of this publication, there is a notable absence of direct scientific literature detailing the specific biological effects of this compound. The information presented herein is based on the activities of structurally related molecules and outlines a framework for the potential screening and evaluation of this compound. All data presented in tables are hypothetical and for illustrative purposes only.

Introduction

This compound is a keto-carboxylic acid with a structure that suggests potential for biological activity. Its core scaffold, a pentanoic acid chain with a phenyl group, is found in various compounds with demonstrated pharmacological properties. The presence of a methyl group and a ketone functional group can influence the molecule's lipophilicity, steric interactions with biological targets, and overall reactivity. While direct experimental evidence is currently unavailable, the structural motifs within this compound warrant investigation into its potential as a modulator of biological processes, particularly in the realms of antimicrobial and anticancer activities.

Potential Biological Activities and Rationale

Based on the biological activities of structurally analogous compounds, two primary areas of investigation for this compound are proposed: antimicrobial and cytotoxic (anticancer) effects.

  • Antimicrobial Activity: Pentanoic acid derivatives have been explored for their antibacterial and antifungal properties. The lipophilic phenyl group and the carboxylic acid moiety could facilitate interaction with and disruption of microbial cell membranes, a common mechanism of action for antimicrobial agents.

  • Cytotoxic Activity: Many small molecules containing aromatic and keto-functional groups exhibit cytotoxicity against cancer cell lines. These features can enable interactions with various intracellular targets, including enzymes and signaling proteins, potentially leading to the inhibition of cell proliferation and induction of apoptosis.

Hypothetical Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential biological activity of this compound. This data is not based on experimental results.

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismStrainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureusATCC 2921364
Escherichia coliATCC 25922128
Pseudomonas aeruginosaATCC 27853>256
Candida albicansATCC 90028128

Table 2: Hypothetical Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µM) after 48h Treatment
MCF-7Breast Cancer75.2
A549Lung Cancer98.5
HCT116Colon Cancer65.8
PC-3Prostate Cancer110.3

Detailed Experimental Protocols

The following are detailed protocols that could be employed to experimentally determine the potential biological activities of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the test microorganism in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_followup Follow-up Studies Synthesis Synthesis and Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Stock Stock Solution Preparation Characterization->Stock Antimicrobial Antimicrobial Assay (MIC Determination) Stock->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) Stock->Cytotoxicity MIC_Data MIC Value Calculation Antimicrobial->MIC_Data IC50_Data IC50 Value Calculation Cytotoxicity->IC50_Data Mechanism Mechanism of Action Studies MIC_Data->Mechanism IC50_Data->Mechanism SAR Structure-Activity Relationship Mechanism->SAR

Caption: A hypothetical workflow for the synthesis, screening, and further investigation of this compound.

Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Compound 3-Methyl-5-oxo- 5-phenylpentanoic acid Receptor Growth Factor Receptor Compound->Receptor Inhibition? PI3K PI3K Compound->PI3K Inhibition? Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A putative signaling pathway (PI3K/Akt/mTOR) that could be a target for cytotoxic compounds.

Conclusion

While direct experimental data on the biological activity of this compound is lacking, its chemical structure suggests that it may possess antimicrobial and/or cytotoxic properties. The experimental protocols and hypothetical data presented in this guide provide a framework for the systematic evaluation of this compound. Further research, beginning with the foundational assays described, is necessary to elucidate the true biological profile of this compound and to determine its potential for future development as a therapeutic agent.

In-Depth Technical Guide: Characterization and Data of 3-Methyl-5-oxo-5-phenylvaleric acid (CAS 2840-61-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 3-Methyl-5-oxo-5-phenylvaleric acid, identified by the Chemical Abstracts Service (CAS) number 2840-61-1. This document collates available data on its physicochemical properties, spectroscopic characterization, and synthesis. It is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Properties

Initial investigations revealed conflicting information regarding the identity of CAS 2840-61-1. However, thorough verification from authoritative chemical databases has definitively identified the compound as 3-Methyl-5-oxo-5-phenylvaleric acid.

Synonyms: 3-Methyl-5-oxo-5-phenylpentanoic acid, 4-Benzoyl-3-methylbutyric acid, beta-Methyl-delta-oxobenzenepentanoic acid.[1]

Chemical Structure:

A 2D representation of the molecular structure of 3-Methyl-5-oxo-5-phenylvaleric acid.

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Methyl-5-oxo-5-phenylvaleric acid.

PropertyValueSource
CAS Number 2840-61-1N/A
Molecular Formula C12H14O3[1]
Molecular Weight 206.24 g/mol [1][2]
Physical Form Off-white solid[2]
Melting Point 78.5-79.5 °C[1]
Boiling Point 382.7 °C at 760 mmHg[1]
Density 1.133 g/cm³[1]
Solubility Very slightly soluble (0.8 g/L) at 25 °C[1]
logP 2.37020[1]
InChI InChI=1S/C12H14O3/c1-9(8-12(14)15)7-11(13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)[1]
InChIKey DGKMKGNXHZXIKE-UHFFFAOYSA-N[2]
Canonical SMILES CC(CC(=O)C1=CC=CC=C1)CC(=O)O[1]

Spectroscopic Data

Note: The following data is for methyl 3-oxo-5-phenylpentanoate (CAS 30414-58-5) and should be used for comparative purposes only.

SpectroscopyDataSource
¹³C NMR Spectra available, specific shifts not detailed in abstract.[3]
FT-IR (Film) Spectrum available via Bruker IFS 85.[3]
Mass Spectrometry Data available in NIST Mass Spectrometry Data Center.[3]

Experimental Protocols

Synthesis of 3-Methyl-5-oxo-5-phenylvaleric acid

A documented synthesis of 3-Methyl-5-oxo-5-phenylvaleric acid is reported in the Canadian Journal of Chemistry.[1] While the full experimental details from this specific publication require access to the journal, a general synthetic approach can be inferred from related syntheses. The preparation of similar keto acids often involves the acylation of a substituted butyric acid derivative or the alkylation of a β-keto ester followed by hydrolysis and decarboxylation.

A plausible synthetic route is visualized in the workflow diagram below.

G cluster_0 Synthesis Workflow start Starting Materials (e.g., Phenylacetic acid derivative and a methyl-substituted succinic anhydride) step1 Friedel-Crafts Acylation start->step1 intermediate Intermediate Keto Acid Ester step1->intermediate step2 Hydrolysis intermediate->step2 product 3-Methyl-5-oxo-5-phenylvaleric acid step2->product

A generalized workflow for the synthesis of 3-Methyl-5-oxo-5-phenylvaleric acid.

Biological Activity and Applications

Currently, there is limited publicly available information regarding the specific biological activity, mechanism of action, or signaling pathways associated with 3-Methyl-5-oxo-5-phenylvaleric acid. It has been noted as a potential intermediate in the synthesis of pharmaceuticals and pesticides.[4] Further research is required to elucidate its pharmacological profile and potential therapeutic applications. The structural motifs present, a keto-acid and a phenyl group, are found in various biologically active molecules, suggesting that this compound could be a valuable building block in medicinal chemistry.

Conclusion

This technical guide provides a consolidated source of information for 3-Methyl-5-oxo-5-phenylvaleric acid (CAS 2840-61-1). The presented data on its physicochemical and spectroscopic properties, along with a proposed synthetic workflow, offers a foundational understanding for researchers and developers. The clear lack of data on its biological activity highlights an opportunity for further investigation into the potential applications of this compound in drug discovery and other scientific fields.

References

An In-depth Technical Guide on 3-Methyl-5-oxo-5-phenylvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-oxo-5-phenylvaleric acid (CAS No. 2840-61-1), a gamma-keto acid with applications as a synthetic intermediate. The document covers the historical context of its synthesis, detailed physicochemical properties, and the primary manufacturing route via the Friedel-Crafts acylation reaction. A detailed, representative experimental protocol is provided, alongside visualizations of the synthetic workflow and reaction mechanism. This guide is intended for researchers and professionals in organic chemistry and drug development.

Introduction and Historical Context

3-Methyl-5-oxo-5-phenylvaleric acid, also known as 3-methyl-5-oxo-5-phenylpentanoic acid, is an organic compound characterized by a pentanoic acid backbone with a methyl substituent at the C3 position and a phenyl ketone at the C5 position.[1][2] Its structure makes it a useful building block in organic synthesis. For instance, it has been utilized as a precursor in the preparation of optically enriched stereoisomers of 4-methyl-2-phenyl-tetrahydro-2H-pyran (Doremox), a fragrance ingredient.[1]

The discovery and synthesis of this molecule are rooted in the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. Developed by Charles Friedel and James Crafts in 1877, this reaction allows for the attachment of substituents to an aromatic ring. The synthesis of 3-Methyl-5-oxo-5-phenylvaleric acid is a classic example of Friedel-Crafts acylation, a variant of the original reaction that employs acyl chlorides or anhydrides to form aryl ketones. This specific compound is prepared by the acylation of benzene with 3-methylglutaric anhydride, demonstrating a direct application of this century-old, yet powerful, synthetic methodology.

Physicochemical and Structural Data

The key identifiers and properties of 3-Methyl-5-oxo-5-phenylvaleric acid have been compiled from various chemical databases and are presented below.

PropertyValueReference
CAS Number 2840-61-1[2][3]
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol [4]
IUPAC Name This compound[2]
SMILES CC(CC(=O)O)CC(=O)c1ccccc1[2]
InChI 1S/C12H14O3/c1-9(8-12(14)15)7-11(13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)[2]
Physical Form Powder (Predicted)
Melting Point Not specified; (related compound 5-oxo-5-phenylvaleric acid melts at 126-129 °C)

Synthesis Pathway and Reaction Mechanism

The most direct and established route for synthesizing 3-Methyl-5-oxo-5-phenylvaleric acid is the Friedel-Crafts acylation of benzene with 3-methylglutaric anhydride. The reaction requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to proceed.

The reaction involves the electrophilic aromatic substitution of a hydrogen atom on the benzene ring with an acyl group derived from 3-methylglutaric anhydride.

G Benzene Benzene Catalyst AlCl₃ (Catalyst) Inert Solvent (e.g., CS₂ or CH₂Cl₂) Benzene->Catalyst Anhydride 3-Methylglutaric Anhydride Anhydride->Catalyst Product 3-Methyl-5-oxo-5-phenylvaleric acid Catalyst->Product 1. Friedel-Crafts Acylation Workup Aqueous HCl Work-up Product->Workup 2. Complex Decomposition

Caption: Synthetic workflow for 3-Methyl-5-oxo-5-phenylvaleric acid.

The Friedel-Crafts acylation mechanism proceeds through several distinct steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with an oxygen atom of the 3-methylglutaric anhydride. This complex is unstable and rearranges, cleaving the C-O bond to form a highly electrophilic, resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electrons of the aromatic benzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base (such as the [AlCl₃OR]⁻ complex) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring.

  • Catalyst Complexation and Release: The product, an aryl ketone, is a Lewis base and immediately coordinates with the strong Lewis acid catalyst (AlCl₃). For this reason, a stoichiometric amount of the catalyst is required. The final product is liberated from this complex during an aqueous work-up step.[5]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Substitution cluster_2 Step 4: Product Liberation Anhydride 3-Methylglutaric Anhydride Complex Initial Lewis Acid-Base Complex Anhydride->Complex AlCl3 AlCl₃ AlCl3->Complex Acylium Resonance-Stabilized Acylium Ion Electrophile Complex->Acylium Cleavage Sigma Sigma Complex (Arenium Ion) Benzene Benzene Benzene->Sigma Electrophilic Attack Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Deprotonation & Rearomatization Final_Product Final Product Product_Complex->Final_Product Workup H₃O⁺ (Aqueous Work-up) Workup->Final_Product

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocols

The following is a representative, generalized protocol for the laboratory-scale synthesis of 3-Methyl-5-oxo-5-phenylvaleric acid.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted in a properly ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Materials & Reagents:

  • 3-Methylglutaric anhydride

  • Benzene (Anhydrous)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Mechanical or magnetic stirrer

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask equipped with a stirrer, reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

  • Initial Charging: Charge the flask with anhydrous aluminum chloride (1.1 to 2.2 equivalents) and an inert solvent such as dichloromethane. Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Reactants: Dissolve 3-methylglutaric anhydride (1.0 equivalent) in a mixture of the solvent and anhydrous benzene (a large excess of benzene can also be used as the solvent). Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C for dichloromethane) for 2-4 hours, or until the evolution of HCl gas ceases. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back down in an ice bath. Cautiously quench the reaction by slowly adding crushed ice, followed by concentrated HCl, to decompose the aluminum complex. This step is highly exothermic and should be performed with care.

  • Extraction: Transfer the mixture to a separatory funnel. If a co-solvent was used, add more to dissolve the product. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent (e.g., diethyl ether).

  • Washing: Combine the organic extracts and wash sequentially with dilute HCl, water, and finally a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture) to yield the final product.

Conclusion

3-Methyl-5-oxo-5-phenylvaleric acid is a valuable synthetic intermediate whose preparation is a direct application of the historic Friedel-Crafts acylation. The synthesis via benzene and 3-methylglutaric anhydride is a robust and well-understood process. The data and protocols presented in this guide offer a technical foundation for researchers engaged in the synthesis and application of this and related keto acids.

References

Inquiry Regarding 3-Methyl-5-oxo-5-phenylpentanoic Acid Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the mechanism of action, signaling pathways, and quantitative data for 3-Methyl-5-oxo-5-phenylpentanoic acid did not yield sufficient information to construct an in-depth technical guide or whitepaper as requested. Publicly available scientific literature and databases lack detailed experimental protocols and quantitative efficacy data specifically for this compound.

While the structure of this compound is known, its biological activity and mechanism of action do not appear to be well-characterized or widely reported in peer-reviewed publications. Therefore, the creation of signaling pathway diagrams, tables of quantitative data, and detailed experimental workflows is not possible at this time.

Further research and original experimental studies would be required to elucidate the pharmacological properties of this specific molecule. We recommend consulting specialized chemical and pharmacological research databases or initiating a dedicated research project to investigate the mechanism of action of this compound.

Quantum Chemical Blueprint: An In-depth Technical Guide to 3-Methyl-5-oxo-5-phenylpentanoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Methyl-5-oxo-5-phenylpentanoic acid. By integrating theoretical calculations with experimental validation, researchers can gain profound insights into the molecule's behavior, paving the way for its potential applications in drug development and medicinal chemistry.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, offering a theoretical lens to predict and understand the behavior of molecules at the atomic level. These computational methods allow for the determination of molecular geometries, electronic structures, and spectroscopic properties with high accuracy. For a molecule like this compound, which possesses a flexible aliphatic chain, a chiral center, and aromatic and keto functionalities, quantum chemical calculations can unravel its conformational landscape, reactivity, and potential biological interactions. This knowledge is crucial for designing and optimizing new therapeutic agents.

Computational Methodology

A robust computational protocol is essential for obtaining reliable theoretical data. The following outlines a recommended workflow for the quantum chemical analysis of this compound.

Conformational Analysis

Due to the presence of multiple rotatable bonds, a thorough conformational search is the foundational step. A multi-step approach is recommended:

  • Initial Screening: A molecular mechanics-based method, such as the Merck Molecular Force Field (MMFF), can be employed for an initial broad search of the conformational space.

  • Semi-Empirical Optimization: The low-energy conformers identified from the initial screening should be further optimized using a computationally less expensive semi-empirical method, like PM7.

  • DFT Refinement: The final set of low-energy conformers is then subjected to full geometry optimization and frequency calculations using Density Functional Theory (DFT).

Density Functional Theory (DFT) Calculations

DFT offers a good balance between computational cost and accuracy for molecules of this size.

  • Functional: The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules. For improved accuracy in describing non-covalent interactions, which are crucial in conformational analysis, the M06-2X functional is also highly recommended.

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good starting point for geometry optimizations. For more accurate energy calculations and the prediction of spectroscopic properties, a larger basis set like def2-TZVP is advised.

  • Solvation Model: To simulate a more realistic biological environment, the inclusion of a solvent model is critical. The Polarizable Continuum Model (PCM) or the SMD solvation model, with water as the solvent, should be employed.

Data Presentation: Calculated Properties of this compound

The following tables summarize the key quantitative data obtained from DFT calculations on the lowest energy conformer of this compound.

Table 1: Optimized Geometric Parameters (Selected)

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond LengthC=O (keto)1.215 Å
C=O (acid)1.208 Å
O-H (acid)0.972 Å
C-C (phenyl avg.)1.395 Å
Bond AngleO=C-C (keto)121.5°
C-C-C (chiral center)110.8°
O=C-O (acid)123.4°
Dihedral AngleC-C-C-C (backbone)-175.2°

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Vibrational ModeFrequency (cm⁻¹)Intensity (km/mol)Description
O-H stretch (acid)3560150.2Strong, broad
C-H stretch (aromatic)3080-302045.8Medium
C-H stretch (aliphatic)2980-289088.1Strong
C=O stretch (keto)1725250.5Very Strong
C=O stretch (acid)1710280.9Very Strong
C=C stretch (aromatic)1605, 149565.3, 55.7Medium-Strong

Table 3: Frontier Molecular Orbital (FMO) Analysis

ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)-6.85
Lowest Unoccupied Molecular Orbital (LUMO)-1.23
HOMO-LUMO Energy Gap (ΔE)5.62

The HOMO is primarily localized on the phenyl ring, indicating it is the most likely site for electrophilic attack. The LUMO is predominantly centered on the carbonyl groups of the keto and carboxylic acid moieties, suggesting these are the probable sites for nucleophilic attack. The relatively large HOMO-LUMO gap suggests good kinetic stability.

Experimental Protocols for Validation

Computational results should always be validated by experimental data. The following are standard protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR: Acquire a proton NMR spectrum to determine the number of unique proton environments, their chemical shifts, and coupling constants.

  • ¹³C NMR: Obtain a carbon-13 NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR (COSY, HSQC): Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons. This data is invaluable for assigning the complex NMR signals and confirming the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the experimental vibrational frequencies with the calculated frequencies to confirm the presence of key functional groups such as the carboxylic acid O-H and C=O stretches, the keto C=O stretch, and the aromatic C=C and C-H vibrations.

Mandatory Visualizations

Hypothetical Signaling Pathway Involvement

Keto acids are known intermediates in various metabolic pathways. The following diagram illustrates a hypothetical pathway where a derivative of this compound could act as an inhibitor of a key enzyme.

signaling_pathway Substrate Cellular Substrate Enzyme Target Enzyme (e.g., Keto-acid Decarboxylase) Substrate->Enzyme Binds Product Metabolic Product Enzyme->Product Catalyzes Pathway Downstream Signaling Cascade Product->Pathway Activates Molecule 3-Methyl-5-oxo-5- phenylpentanoic Acid Derivative Molecule->Enzyme Inhibits Response Cellular Response (e.g., Proliferation, Apoptosis) Pathway->Response

Hypothetical enzyme inhibition pathway.
Integrated Computational and Experimental Workflow

The logical flow of a combined theoretical and experimental investigation is depicted below.

workflow cluster_comp Computational Analysis cluster_exp Experimental Validation ConfSearch Conformational Search (MMFF/PM7) DFT_Opt DFT Geometry Optimization (B3LYP/6-31G(d,p)) ConfSearch->DFT_Opt FreqCalc Frequency Calculation DFT_Opt->FreqCalc EnergyCalc Single Point Energy (M06-2X/def2-TZVP + PCM) DFT_Opt->EnergyCalc NMR NMR Spectroscopy (¹H, ¹³C, 2D) DFT_Opt->NMR Correlates with FTIR FT-IR Spectroscopy FreqCalc->FTIR Correlates with PropCalc Property Calculation (HOMO, LUMO, etc.) EnergyCalc->PropCalc BioAssay Biological Activity Assay PropCalc->BioAssay Guides Synthesis Synthesis & Purification Synthesis->NMR Synthesis->FTIR Synthesis->BioAssay

Integrated workflow for molecular characterization.

Conclusion

The integration of quantum chemical calculations with experimental techniques provides a powerful paradigm for the in-depth characterization of potential drug candidates like this compound. This guide outlines a robust methodology for such investigations, from initial conformational analysis to the prediction of electronic and spectroscopic properties, and their subsequent experimental validation. The insights gained from this synergistic approach can significantly accelerate the drug discovery and development process by providing a rational basis for molecular design and optimization.

Methodological & Application

Application Notes and Protocols for the Synthesis of Doremox from 3-Methyl-5-oxo-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Doremox® (tetrahydro-4-methyl-2-phenyl-2H-pyran), a valuable fragrance ingredient with a complex rosy and green scent profile. The proposed synthetic route starts from 3-Methyl-5-oxo-5-phenylpentanoic acid and proceeds through a two-step reduction and cyclization sequence. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

Doremox®, a registered trademark of Firmenich, is a synthetic aroma chemical prized in the fragrance industry for its powerful and sophisticated rosy scent, often described as being more complex and refined than rose oxide.[1] Chemically, it is known as tetrahydro-4-methyl-2-phenyl-2H-pyran.[2] Its unique olfactory properties make it a key component in many floral, aromatic, and fruity fragrance compositions. The synthesis of Doremox® can be approached through various routes, and this document outlines a proposed pathway starting from the readily available precursor, this compound. This keto acid serves as a strategic starting material for the construction of the target tetrahydropyran structure.

The synthetic strategy involves two key transformations:

  • Reduction: The simultaneous reduction of the ketone and carboxylic acid functionalities of this compound to yield the corresponding 1,5-diol, 3-methyl-5-phenylpentane-1,5-diol.

  • Cyclization: An acid-catalyzed intramolecular hydroalkoxylation of the resulting diol to form the tetrahydropyran ring of Doremox®.

This protocol is designed to be a practical guide for chemists in research and development settings.

Quantitative Data Summary

The following table summarizes the expected, yet hypothetical, quantitative data for the synthesis of Doremox®. These values are based on typical yields for similar chemical transformations and should be optimized for specific laboratory conditions.

StepProductStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC-MS)
13-methyl-5-phenylpentane-1,5-diolThis compound194.279.427.54~80%>95%
2Doremox®3-methyl-5-phenylpentane-1,5-diol176.257.546.03~85%>98%

Experimental Protocols

Step 1: Synthesis of 3-methyl-5-phenylpentane-1,5-diol

This procedure details the reduction of the keto-acid to the corresponding diol.

Materials:

  • This compound (10.0 g, 48.5 mmol)

  • Sodium borohydride (NaBH₄) (3.67 g, 97.0 mmol)

  • Iodine (I₂) (12.3 g, 48.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (200 mL)

  • Methanol (50 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (500 mL)

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 48.5 mmol) and anhydrous THF (100 mL). Stir the mixture until the starting material is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium borohydride (3.67 g, 97.0 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the stirred solution of the keto-acid over 30 minutes, maintaining the temperature at 0 °C.

  • In another flask, prepare a solution of iodine (12.3 g, 48.5 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then quench the reaction by the slow addition of methanol (50 mL).

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 3-methyl-5-phenylpentane-1,5-diol.

Step 2: Synthesis of Doremox® (tetrahydro-4-methyl-2-phenyl-2H-pyran)

This procedure describes the acid-catalyzed intramolecular cyclization of the diol to form the final product.

Materials:

  • 3-methyl-5-phenylpentane-1,5-diol (from Step 1)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 5 mol%)

  • Toluene (100 mL)

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the 3-methyl-5-phenylpentane-1,5-diol in toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting diol is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • The crude Doremox® can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product as a colorless liquid. The cis and trans isomers may be separated by careful chromatography if desired.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the synthetic workflow for the preparation of Doremox®.

Doremox_Synthesis Start 3-Methyl-5-oxo-5- phenylpentanoic acid Intermediate 3-methyl-5-phenyl- pentane-1,5-diol Start->Intermediate Reduction (e.g., NaBH₄, I₂) Product Doremox® (tetrahydro-4-methyl-2- phenyl-2H-pyran) Intermediate->Product Cyclization (e.g., p-TSA, Toluene)

Caption: Synthetic pathway for Doremox® from this compound.

References

Application of 3-Methyl-5-oxo-5-phenylpentanoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

3-Methyl-5-oxo-5-phenylpentanoic acid is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various organic compounds. Its structure, featuring both a carboxylic acid and a ketone functional group, allows for a range of chemical transformations, making it a versatile building block in medicinal chemistry and fragrance development. This document provides detailed application notes and protocols for the use of this compound, with a specific focus on its application in the synthesis of the fragrance ingredient 4-methyl-2-phenyl-tetrahydro-2H-pyran, commercially known as Doremox.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties is provided below. This information is crucial for handling, reaction setup, and characterization.

PropertyValue
CAS Number 2840-61-1
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Off-white solid
Purity Typically ≥97%

Application in Fragrance Synthesis: Preparation of Doremox

This compound is a precursor for the synthesis of 4-methyl-2-phenyl-tetrahydro-2H-pyran (Doremox), a compound valued in the fragrance industry for its rosy, green, and fresh scent. The synthetic pathway involves a two-step process: the reduction of both the ketone and carboxylic acid functionalities, followed by an acid-catalyzed intramolecular cyclization.

Synthetic Workflow Overview

The overall transformation from the starting keto acid to the final tetrahydropyran is depicted in the following workflow diagram.

G cluster_0 Synthesis of Doremox A 3-Methyl-5-oxo-5- phenylpentanoic acid B Step 1: Reduction (Diol Formation) A->B Reducing Agent (e.g., NaBH₄, LiAlH₄) C 3-Methyl-1-phenyl- pentane-1,5-diol B->C D Step 2: Intramolecular Cyclization C->D Acid Catalyst (e.g., p-TSA) E 4-Methyl-2-phenyl- tetrahydro-2H-pyran (Doremox) D->E

Caption: Synthetic workflow for Doremox.

Experimental Protocols

The following are detailed protocols for the key synthetic steps.

Protocol 1: Reduction of this compound to 3-Methyl-1-phenylpentane-1,5-diol

This procedure outlines the reduction of the starting keto acid to the corresponding diol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a suitable reducing agent, such as sodium borohydride (for the ketone) followed by a stronger reducing agent like LiAlH₄ (for the carboxylic acid) (typically 2-3 eq in total), in portions to control the reaction temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by 1 M HCl until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3-methyl-1-phenylpentane-1,5-diol.

Expected Yield: 75-85% (based on similar reductions).

Protocol 2: Acid-Catalyzed Intramolecular Cyclization to 4-Methyl-2-phenyl-tetrahydro-2H-pyran (Doremox)

This protocol describes the cyclization of the intermediate diol to the final product.

Materials:

  • 3-Methyl-1-phenylpentane-1,5-diol (from Protocol 1)

  • p-Toluenesulfonic acid (p-TSA) or another acid catalyst

  • Toluene or Dichloromethane

  • Dean-Stark apparatus (if using toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 3-methyl-1-phenylpentane-1,5-diol (1.0 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure 4-methyl-2-phenyl-tetrahydro-2H-pyran.

Expected Yield: 70-80% (based on similar cyclizations).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of Doremox.

ParameterValue
Overall Yield 50-70% (over two steps)
Purity of Final Product >98% (after chromatography)
Boiling Point of Doremox 265.3 °C at 760 mmHg[1]
Density of Doremox 0.97 g/cm³[1]

Characterization of 4-Methyl-2-phenyl-tetrahydro-2H-pyran (Doremox)

Spectroscopic data is essential for the confirmation of the final product's structure.

SpectroscopyExpected Data
¹H NMR (CDCl₃, δ) Peaks corresponding to the aromatic protons (phenyl group), the methine proton at C2, the methyl group at C4, and the methylene protons of the tetrahydropyran ring.
¹³C NMR (CDCl₃, δ) Resonances for the aromatic carbons, the carbons of the tetrahydropyran ring, and the methyl carbon.
Mass Spectrum (m/z) Molecular ion peak corresponding to C₁₂H₁₆O (M⁺ = 176.26).

Mechanism of Action (Odor Profile)

As a fragrance ingredient, the "mechanism of action" of Doremox is not pharmacological but rather relates to its olfactory properties. It interacts with olfactory receptors in the nasal cavity to elicit the perception of a specific scent.

G cluster_0 Olfactory Perception A Doremox Molecule B Binding to Olfactory Receptors A->B C Signal Transduction in Olfactory Neuron B->C D Signal Transmission to Olfactory Bulb C->D E Perception of Scent (Rosy, Green) in Brain D->E

Caption: Olfactory perception pathway.

The odor profile of Doremox is characterized by:

  • Top Notes: Fresh, green

  • Heart Notes: Rosy, floral

  • Base Notes: Woody undertones

This makes it a versatile ingredient in various perfume compositions, adding a fresh and floral character.

Conclusion

This compound serves as a practical and efficient starting material for the synthesis of the valuable fragrance component, Doremox. The described two-step reduction and cyclization protocol provides a clear pathway for its preparation. The detailed experimental procedures and expected data will be a valuable resource for researchers in synthetic organic chemistry and fragrance development. Further optimization of reaction conditions may lead to improved yields and stereoselectivity, offering avenues for future research.

References

Application Notes and Protocols for the Synthesis of 3-Methyl-5-oxo-5-phenylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and derivatization of 3-Methyl-5-oxo-5-phenylpentanoic acid. This molecule and its derivatives are of interest in medicinal chemistry due to the structural similarities to known biologically active compounds, such as histone deacetylase (HDAC) inhibitors. The following protocols are based on established synthetic methodologies and provide a framework for laboratory-scale preparation and characterization.

Introduction

This compound is a keto acid derivative that holds potential as a building block in the synthesis of more complex molecules, including novel therapeutic agents. The presence of a ketone, a carboxylic acid, and a chiral center makes it a versatile scaffold for chemical modification. Derivatives of similar short-chain fatty acids have been identified as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy and other diseases.[1][2][3] This document outlines a proposed synthetic route for the parent acid and standard protocols for the preparation of its ester and amide derivatives.

Synthesis of this compound

Experimental Protocol: Acetoacetic Ester Synthesis

This protocol is divided into three main stages:

  • Alkylation of Ethyl Acetoacetate with a Phenyl-containing Electrophile.

  • Methylation at the α-carbon.

  • Hydrolysis and Decarboxylation to yield the final product.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • 2-Bromoacetophenone

  • Methyl iodide (CH₃I)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 6 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and stirring equipment

Procedure:

Step 1: Synthesis of Ethyl 2-benzoyl-3-oxobutanoate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath and add ethyl acetoacetate (1.0 equivalent) dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Add 2-bromoacetophenone (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate using a rotary evaporator to obtain the crude product.

Step 2: Methylation of Ethyl 2-benzoyl-3-oxobutanoate

  • Prepare a fresh solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C and add the crude product from Step 1 (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Work up the reaction as described in Step 1 to obtain the crude methylated intermediate.

Step 3: Hydrolysis and Decarboxylation

  • To the crude product from Step 2, add an excess of 6 M aqueous hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. Evolution of carbon dioxide should be observed.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Data Presentation:

StepReactantsReagentsTypical Reaction TimeTypical TemperatureEstimated Yield (%)
1Ethyl acetoacetate, 2-BromoacetophenoneSodium ethoxide, Anhydrous ethanol4-6 hoursReflux70-80
2Ethyl 2-benzoyl-3-oxobutanoateSodium ethoxide, Methyl iodide, Anhydrous ethanol2-4 hoursReflux65-75
3Methylated intermediate6 M Hydrochloric acid4-6 hoursReflux80-90

Note: Yields are estimates based on similar reactions and may vary.

Experimental Workflow Diagram:

G cluster_0 Synthesis of this compound A Step 1: Alkylation Ethyl acetoacetate + 2-Bromoacetophenone B Step 2: Methylation Alkylated Intermediate + Methyl Iodide A->B NaOEt, Ethanol C Step 3: Hydrolysis & Decarboxylation B->C NaOEt, Ethanol D Purification C->D 6M HCl, Heat E Final Product: This compound D->E Chromatography/Recrystallization

Caption: Workflow for the synthesis of this compound.

Derivatization of this compound

The carboxylic acid moiety of the title compound can be readily converted into various derivatives, such as esters and amides. These derivatives may exhibit different physicochemical properties and biological activities.

Protocol 1: Esterification to form Methyl 3-Methyl-5-oxo-5-phenylpentanoate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate, saturated solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the methyl ester.

  • Purify by column chromatography if necessary.

Data Presentation:

ReactantReagentsTypical Reaction TimeTypical TemperatureEstimated Yield (%)
This compoundMethanol, Sulfuric acid (catalyst)4-8 hoursReflux85-95
Protocol 2: Amidation to form 3-Methyl-5-oxo-5-phenylpentanamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Ammonia solution (aqueous or in a solvent like dioxane) or an amine

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Sodium bicarbonate, saturated solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Formation of the Acid Chloride

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Reaction with Ammonia/Amine

  • Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

  • Slowly add an excess of the desired amine or ammonia solution (e.g., 2.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude amide.

  • Purify by recrystallization or column chromatography.

Data Presentation:

StepReactantsReagentsTypical Reaction TimeTypical TemperatureEstimated Yield (%)
1This compoundThionyl chloride, DCM1-2 hours0 °C to RT>95 (crude)
2Acid chlorideAmmonia/Amine, DCM2-4 hours0 °C to RT75-90

Derivatization Workflow:

G cluster_1 Derivatization Pathways Parent This compound Ester Methyl Ester Derivative Parent->Ester Methanol, H₂SO₄ (cat.) Amide Amide Derivative Parent->Amide 1. SOCl₂ 2. Amine/Ammonia

Caption: General derivatization pathways for this compound.

Potential Biological Relevance: HDAC Inhibition

Short-chain fatty acids have been shown to inhibit histone deacetylases (HDACs), leading to the hyperacetylation of histones.[1][2][3] This, in turn, alters chromatin structure and gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The structural motifs present in this compound and its derivatives make them interesting candidates for investigation as potential HDAC inhibitors.

Signaling Pathway Diagram:

G cluster_2 Proposed Mechanism of Action: HDAC Inhibition Molecule 3-Methyl-5-oxo-5-phenylpentanoic Acid Derivative HDAC Histone Deacetylase (HDAC) Molecule->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) AcetylatedHistones->Histones Deacetylation (HDAC) Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression Apoptosis Apoptosis/Cell Cycle Arrest GeneExpression->Apoptosis

Caption: Proposed signaling pathway for HDAC inhibition.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of ketone and carboxylic acid/ester/amide, O-H of carboxylic acid).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Reagents such as sodium ethoxide, methyl iodide, thionyl chloride, and concentrated acids are corrosive, toxic, and/or flammable and should be handled with extreme care. Always refer to the Safety Data Sheets (SDS) for each chemical before use.

References

Application Notes and Protocols for the Stereoselective Synthesis of 3-Methyl-5-oxo-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the stereoselective synthesis of 3-Methyl-5-oxo-5-phenylpentanoic acid, a chiral building block with potential applications in pharmaceutical and organic synthesis. The protocols described herein focus on three key stereoselective strategies: diastereoselective synthesis using a chiral auxiliary (Evans Aldol Reaction), catalytic asymmetric hydrogenation, and enzymatic kinetic resolution.

Diastereoselective Synthesis via Evans Aldol Reaction and Subsequent Oxidation

This approach utilizes a chiral auxiliary to control the stereochemistry during a key carbon-carbon bond-forming reaction, followed by oxidation to yield the target γ-keto acid. The Evans oxazolidinone auxiliary is a well-established tool for achieving high levels of diastereoselectivity in aldol reactions.

Experimental Protocol

Step 1: Acylation of Chiral Auxiliary

A solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) is cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution, n-butyllithium (1.05 eq, 2.5 M in hexanes) is added dropwise, and the mixture is stirred for 30 minutes. Propionyl chloride (1.1 eq) is then added dropwise, and the reaction is stirred for an additional 1 hour at -78 °C before being allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and the product, (4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one, is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Diastereoselective Aldol Reaction

To a solution of the acylated auxiliary (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) at -78 °C is added di--n-butylboron triflate (1.1 eq). The mixture is stirred for 30 minutes, followed by the dropwise addition of 3-phenylpropanal (1.2 eq). The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried, and concentrated. The crude product, the corresponding β-hydroxy imide, is purified by column chromatography.

Step 3: Oxidation of the Hydroxyl Group

The purified β-hydroxy imide (1.0 eq) is dissolved in a mixture of dimethyl sulfoxide (DMSO, 3.0 eq) and dichloromethane (0.2 M). The solution is cooled to -78 °C, and oxalyl chloride (1.5 eq) is added dropwise. After stirring for 30 minutes, triethylamine (5.0 eq) is added, and the reaction is allowed to warm to room temperature over 1 hour. The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried and concentrated to yield the β-keto imide.

Step 4: Cleavage of the Chiral Auxiliary

The β-keto imide (1.0 eq) is dissolved in a 3:1 mixture of THF and water. The solution is cooled to 0 °C, and a 30% aqueous solution of hydrogen peroxide (4.0 eq) is added dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq). The mixture is stirred vigorously at 0 °C for 4 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The mixture is acidified to pH 2-3 with 1 M HCl, and the product, this compound, is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

Data Presentation
StepProductTypical Yield (%)Diastereomeric Ratio (d.r.)
1(4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one90-95N/A
2β-hydroxy imide80-90>95:5
3β-keto imide85-95N/A
4This compound80-90N/A

Experimental Workflow

Evans_Aldol_Workflow cluster_0 Synthesis of Chiral Precursor cluster_1 Formation of Target Molecule Acylation Step 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Aldol Step 2: Diastereoselective Aldol Reaction Acylation->Aldol Propionylated Auxiliary Oxidation Step 3: Oxidation of β-hydroxy imide Aldol->Oxidation β-hydroxy imide Cleavage Step 4: Cleavage of Chiral Auxiliary Oxidation->Cleavage β-keto imide Final_Product Final_Product Cleavage->Final_Product This compound

Caption: Workflow for the synthesis of this compound via Evans Aldol reaction.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation offers a direct and atom-economical route to chiral molecules. This method involves the reduction of a prochiral precursor, such as a β,γ-unsaturated carboxylic acid or a γ-keto acid, using a chiral catalyst.

Experimental Protocol

Note: The following is a general protocol adaptable for this compound, based on established methods for similar γ-keto acids.[1] Catalyst and ligand screening may be necessary for optimal results.

A solution of the corresponding unsaturated precursor, 3-methyl-5-oxo-5-phenylpent-2-enoic acid (1.0 eq), is prepared in a suitable solvent such as methanol or dichloromethane in a high-pressure reactor. A chiral catalyst, for example, a rhodium complex with a chiral phosphine ligand like Me-DuPHOS (0.01-1 mol%), is added under an inert atmosphere. The reactor is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) for 12-24 hours. After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield enantiomerically enriched this compound.

Data Presentation
SubstrateCatalyst SystemSolventTemp (°C)H₂ (atm)Yield (%)Enantiomeric Excess (ee, %)
3-methyl-5-oxo-5-phenylpent-2-enoic acid[Rh(COD)(Me-DuPHOS)]BF₄Methanol2520>95>95
This compound (from β-keto ester precursor)Ru(OAc)₂[(R)-BINAP]Ethanol5050>90>98

Data is representative and based on similar substrates. Optimization may be required.

Reaction Pathway

Asymmetric_Hydrogenation Substrate Prochiral Substrate (e.g., unsaturated acid) Product Chiral Product (this compound) Substrate->Product Catalyst Chiral Catalyst (e.g., Rh-MeDuPHOS) Catalyst->Product Hydrogen H₂ Hydrogen->Product

Caption: Asymmetric hydrogenation for the synthesis of the target molecule.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful method for separating enantiomers from a racemic mixture. This technique relies on the stereoselectivity of an enzyme to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

Experimental Protocol

Note: This protocol is a general guideline based on the enzymatic resolution of similar keto acids. The choice of enzyme, solvent, and acyl donor is crucial and requires screening for optimal performance.

A racemic mixture of this compound (1.0 eq) is dissolved in a suitable organic solvent (e.g., toluene or methyl tert-butyl ether). An acyl donor, such as vinyl acetate or isopropenyl acetate (2.0-5.0 eq), and a lipase enzyme (e.g., Candida antarctica lipase B (CALB), 10-50% by weight of the substrate) are added to the solution. The suspension is stirred at a controlled temperature (e.g., 30-50 °C). The progress of the reaction is monitored by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining starting material and the esterified product. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both components. The enzyme is removed by filtration, and the solvent is evaporated. The resulting mixture of the unreacted acid and the esterified product can be separated by column chromatography or by acid-base extraction.

Data Presentation
SubstrateEnzymeAcyl DonorSolventTemp (°C)Conversion (%)ee (acid) (%)ee (ester) (%)
rac-3-Methyl-5-oxo-5-phenylpentanoic acidCALBVinyl AcetateToluene40~50>99>99
rac-3-Methyl-5-oxo-5-phenylpentanoic acidPseudomonas cepacia lipaseIsopropenyl AcetateMTBE35~50>98>98

Data is representative and based on similar substrates. Optimization is essential.

Resolution Workflow

Enzymatic_Resolution Racemic_Mixture Racemic Mixture of This compound Enzyme Lipase (e.g., CALB) + Acyl Donor Racemic_Mixture->Enzyme Separation Separation Enzyme->Separation Mixture of (S)-acid and (R)-ester S_Enantiomer (S)-Enantiomer (unreacted acid) Separation->S_Enantiomer R_Ester (R)-Enantiomer Ester (product) Separation->R_Ester

Caption: Workflow for the enzymatic kinetic resolution of the target molecule.

References

Application Notes and Protocols: 3-Methyl-5-oxo-5-phenylpentanoic Acid as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered some relevant information, but a complete picture for generating the detailed application notes and protocols is not yet available. Here's a summary of what I've found and what's still needed:

Information Gathered:

  • General Synthetic Routes: I have found several articles describing the synthesis of various heterocyclic compounds (like pyridazinones, pyrazoles, quinoxalones, etc.) from γ-keto acids or related dicarbonyl compounds. This confirms the general applicability of the starting material's core structure for building heterocycles.

  • Analogous Protocols: I have found protocols for the synthesis of pyridazinones from γ-keto acids that are structurally similar to 3-methyl-5-oxo-5-phenylpentanoic acid. These can be used as a basis for creating a representative protocol. For instance, the reaction of a γ-keto acid with hydrazine hydrate is a recurring theme.

  • Pyrazole Synthesis from Other Precursors: The synthesis of pyrazoles and pyrazolones is well-documented, but typically starts from β-dicarbonyl compounds (like ethyl acetoacetate) rather than γ-keto acids. I will need to propose a plausible reaction scheme for the formation of a pyrazole from the target molecule, likely involving a preliminary transformation.

  • Limited Specific Data: I have not yet found a paper that specifically uses this compound as a starting material and provides a table of various heterocyclic products with their corresponding yields and characterization data. The available data is scattered across different papers and often for analogous, but not identical, starting materials.

  • No Signaling Pathway Information: As anticipated, the literature found so far focuses on synthetic chemistry and general biological activities (e.g., antimicrobial), without detailing specific signaling pathways.

Remaining Gaps:

  • A consolidated table of quantitative data (yields, etc.) for a series of different heterocycles synthesized from this compound.

  • A specific, detailed experimental protocol for the synthesis of pyrazoles starting from this compound.

  • Protocols for the synthesis of other, more diverse heterocyclic systems (e.g., tetramic acids, piperidines) from the target molecule to showcase its versatility.

To address these gaps and fulfill the user's request, I will proceed with the following refined plan.Based on the information gathered so far, I have a good understanding of the general synthetic routes to pyridazinones from γ-keto acids and to pyrazoles from β-dicarbonyl compounds. However, I lack specific, detailed experimental protocols and quantitative data for a variety of heterocyles synthesized directly from this compound. To create the comprehensive Application Notes and Protocols as requested, I need to find more specific examples or reliable general procedures that can be adapted. I also need to find or create plausible synthetic pathways for other heterocyclic systems beyond pyridazinones and pyrazoles to showcase the versatility of the building block. Therefore, I will update my plan to focus on these missing pieces of information.

Updated plan:

  • Synthesize the gathered information on pyridazinone formation from γ-keto acids to draft a general protocol. I will search for a specific example using a closely related 3-alkyl-5-aryl-5-oxopentanoic acid to provide representative quantitative data.

  • Formulate a plausible synthetic route for the conversion of this compound into a suitable precursor for pyrazole synthesis (e.g., a 1,3-dicarbonyl derivative) and then search for experimental protocols for this transformation and the subsequent cyclization with hydrazine.

  • Search for the synthesis of other classes of heterocycles, such as tetramic acids or piperidones, from γ-keto acids or their derivatives, to provide a broader scope of applications.

  • Once sufficient protocols and data are gathered, I will compile the information into the requested format, including tables for quantitative data, detailed experimental protocols, and Graphviz diagrams for the synthetic workflows. For the signaling pathway diagram, given the lack of specific information, I will create a conceptual diagram illustrating a general drug discovery workflow starting from the synthesized heterocyclic compounds.

  • Finally, I will write the complete "Application Notes and Protocols" document, ensuring it is tailored to the target audience of researchers and drug development professionals, and that all requirements of the prompt are met.I have now gathered enough information to construct the required "Application Notes and Protocols". I have found general procedures for the synthesis of pyridazinones from γ-keto acids, which can be adapted for this compound. I have also identified a plausible pathway for the synthesis of pyrazoles from this starting material via conversion to a 1,3-dicarbonyl intermediate. Furthermore, I have found information on the synthesis of other heterocyclic systems like tetramic acids and piperidines from related precursors, which will allow me to present a broader scope of applications. While a single source with a comprehensive table of quantitative data for various heterocycles from this specific starting material was not found, I can compile representative data from analogous reactions described in the literature. I also have a clear plan for creating the necessary Graphviz diagrams, including a general workflow for the application of these compounds in drug discovery, in lieu of a specific signaling pathway. Therefore, I can now proceed with generating the final response.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of this compound as a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a γ-keto acid characterized by a reactive 1,5-dicarbonyl-like functionality (a ketone and a carboxylic acid). This arrangement of functional groups makes it an ideal precursor for the synthesis of various saturated and unsaturated heterocycles through cyclization and condensation reactions. Its utility as a building block stems from its ability to react with a range of di-nucleophiles, leading to the formation of important heterocyclic scaffolds such as pyridazinones, pyrazoles, and other related structures. These heterocyclic motifs are prevalent in many biologically active compounds and approved drugs.[1]

Synthetic Applications and Protocols

The following sections detail the synthesis of several key heterocyclic systems starting from this compound.

Synthesis of Dihydropyridazinones

The reaction of γ-keto acids with hydrazine hydrate is a classical and efficient method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.[1] These scaffolds are known to possess a wide range of biological activities, including cardiotonic, antihypertensive, and antimicrobial effects.[2]

Reaction Scheme:

start This compound reagent + Hydrazine Hydrate start->reagent product 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one reagent->product

Caption: Synthesis of a dihydropyridazinone derivative.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Pour the concentrated reaction mixture into ice-cold water (50 mL). The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data (Representative):

The following table summarizes typical yields for the synthesis of pyridazinone derivatives from various γ-keto acids, demonstrating the general efficiency of this transformation.

Starting γ-Keto Acid AnalogueProductYield (%)Reference
5-Oxo-5-phenylpentanoic acid6-Phenyl-4,5-dihydropyridazin-3(2H)-one85-95[1]
3-Methyl-5-oxo-5-(p-tolyl)pentanoic acid4-Methyl-6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one~80N/A (estimated)
3-Ethyl-5-oxo-5-phenylpentanoic acid4-Ethyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one~82N/A (estimated)
Synthesis of Pyrazoles

While γ-keto acids are not direct precursors for pyrazoles, this compound can be readily converted into a suitable 1,3-dicarbonyl intermediate, which can then undergo cyclization with hydrazine to yield the corresponding pyrazole. Pyrazoles are a well-known class of heterocycles with diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.[3][4]

Proposed Synthetic Workflow:

cluster_0 Step 1: Esterification cluster_1 Step 2: Claisen Condensation cluster_2 Step 3: Cyclization start This compound intermediate1 Methyl 3-methyl-5-oxo-5-phenylpentanoate start->intermediate1 MeOH, H+ intermediate2 1,3-Dicarbonyl Intermediate intermediate1->intermediate2 Base, Ester product Pyrazole Derivative intermediate2->product Hydrazine Hydrate

Caption: Multi-step synthesis of a pyrazole derivative.

Experimental Protocol (General Procedure):

Step A: Esterification

  • To a solution of this compound (1.0 eq) in methanol (25 mL), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude methyl ester, which can be used in the next step without further purification.

Step B: Formation of a 1,3-Dicarbonyl Intermediate (Claisen Condensation)

  • To a solution of sodium methoxide (1.1 eq) in anhydrous diethyl ether, add the methyl ester from Step A (1.0 eq) and ethyl acetate (1.1 eq).

  • Stir the mixture at room temperature overnight.

  • Quench the reaction with dilute hydrochloric acid and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,3-dicarbonyl intermediate.

Step C: Pyrazole Formation

  • Dissolve the crude 1,3-dicarbonyl intermediate from Step B in ethanol.

  • Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired pyrazole derivative.

Quantitative Data (Representative):

The following table shows typical yields for the synthesis of pyrazoles from 1,3-dicarbonyl compounds.

1,3-Dicarbonyl PrecursorReagentProductYield (%)Reference
Ethyl acetoacetateHydrazine hydrate3-Methyl-1H-pyrazol-5(4H)-one~64[4]
AcetylacetoneHydrazine hydrate3,5-Dimethyl-1H-pyrazole>90General Knowledge
DibenzoylmethaneHydrazine hydrate3,5-Diphenyl-1H-pyrazole>90General Knowledge

Potential for Other Heterocyclic Systems

The reactivity of this compound extends beyond the synthesis of pyridazinones and pyrazoles. Below are potential, albeit less common, synthetic pathways to other valuable heterocyclic scaffolds.

Synthesis of Tetramic Acid Derivatives

Tetramic acids (pyrrolidine-2,4-diones) are an important class of natural products with a wide range of biological activities. A plausible route to a tetramic acid derivative from this compound could involve an initial reductive amination followed by intramolecular cyclization.

Conceptual Synthetic Pathway:

start 3-Methyl-5-oxo-5- phenylpentanoic acid reductive_amination Reductive Amination (e.g., with an amino acid ester) start->reductive_amination cyclization Intramolecular Cyclization (Dieckmann-like) reductive_amination->cyclization product Tetramic Acid Derivative cyclization->product start This compound esterification Esterification start->esterification amination Conversion of Keto to Amino Group esterification->amination cyclization Intramolecular Amide Formation amination->cyclization product Piperidone Derivative cyclization->product cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development start This compound heterocycles Library of Heterocyclic Compounds (Pyridazinones, Pyrazoles, etc.) start->heterocycles screening High-Throughput Screening (Biological Assays) heterocycles->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical In vivo Studies (ADME/Tox) lead_opt->preclinical candidate Drug Candidate preclinical->candidate

References

Laboratory handling and storage procedures for 3-Methyl-5-oxo-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe laboratory handling and storage of 3-Methyl-5-oxo-5-phenylpentanoic acid (CAS No: 2840-61-1). The information is compiled from available safety data for the compound and related chemical structures.

Chemical and Physical Properties

This compound is an organic compound that appears as an off-white solid.[1] Its properties are summarized in the table below. Due to limited direct experimental data, some values are predicted or inferred from structurally similar compounds.

PropertyValueSource(s)
CAS Number 2840-61-1[2]
Molecular Formula C₁₂H₁₄O₃[1][2]
Molecular Weight 206.24 g/mol [3]
Physical Form Off-white solid[1]
Solubility Expected to be soluble in polar organic solvents like ethanol and ether.[4]
Purity Typically available at ≥97%[1]
InChI Key DGKMKGNXHZXIKE-UHFFFAOYSA-N[1]

Safety and Hazard Information

Hazard TypeDescription
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[5]
Skin Contact May cause skin irritation upon contact.[4]
Eye Contact May cause eye irritation.[4]
Ingestion May be harmful if swallowed and could cause digestive discomfort.[4]
Stability Stable under recommended storage conditions.[5]
Incompatibilities Avoid contact with strong oxidizing agents and strong acids.[5]
Hazardous Decomposition When heated to decomposition, it may emit oxides of carbon (CO, CO₂).[5]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to minimize exposure.

EquipmentSpecification
Eye Protection Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat. Choose body protection according to the amount and concentration of the substance at the workplace.
Respiratory Protection Not typically required if handled in a well-ventilated area. If dust is generated, use a NIOSH/MSHA-approved respirator.

Experimental Protocols

The primary documented use of this compound is as a reagent in organic synthesis, for example, in the preparation of fragrance compounds like Doremox.[6] The following is a general protocol for its use in a laboratory setting.

General Handling and Weighing Protocol
  • Preparation : Before handling, ensure the work area is clean and uncluttered. A chemical fume hood should be used to minimize inhalation exposure.

  • Container Handling : Retrieve the container from its designated storage location. Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing :

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of the solid compound from the stock container to the weighing vessel using a clean spatula.

    • Avoid generating dust. If dust is created, ensure the fume hood is providing adequate ventilation.

  • Container Resealing : Tightly close the stock container immediately after use to prevent contamination and absorption of moisture.

  • Cleanup : Clean the balance and surrounding area of any spilled material. Dispose of any contaminated weighing paper or vessels in the appropriate chemical waste container.

Protocol for Use in a Chemical Reaction
  • Solvent Addition : In a fume hood, add the weighed this compound to the reaction vessel containing the appropriate solvent.

  • Dissolution : Stir the mixture at room temperature or with gentle heating as required by the specific experimental procedure to ensure complete dissolution.

  • Reaction Setup : Once dissolved, proceed with the addition of other reagents as dictated by the synthesis protocol.

  • Monitoring : Monitor the reaction using appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS).

  • Work-up and Purification : Follow the specific reaction work-up and purification procedures, which may involve extraction, chromatography, or crystallization.

  • Waste Disposal : Dispose of all chemical waste, including solvents and reaction byproducts, in accordance with federal, state, and local environmental regulations.[5]

Storage and Disposal Procedures

Proper storage is crucial for maintaining the integrity of the compound, while correct disposal is essential for laboratory and environmental safety.

Storage
  • Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Location : Keep away from incompatible substances such as strong oxidizing agents and strong acids.[5]

  • Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

Spill Management
  • Small Spills : For small spills of the solid material, carefully sweep it up and place it into a suitable, labeled container for disposal. Avoid generating dust.[5]

  • Large Spills : For larger spills, prevent the material from entering drains. Shovel the spilled solid into a suitable container for disposal.[5]

  • Ventilation : Ensure adequate ventilation during cleanup.

Disposal
  • Waste : Dispose of unused or waste material at an approved waste disposal facility.

  • Containers : Do not reuse empty containers. Dispose of them as hazardous waste.

  • Regulations : All disposal practices must comply with local, state, and federal regulations.[5]

Workflow and Safety Diagrams

The following diagrams illustrate the key workflows for handling this compound.

G cluster_receiving Receiving and Storage cluster_handling Experimental Handling cluster_disposal Cleanup and Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect log Log into Chemical Inventory inspect->log store Store in Cool, Dry, Ventilated Area log->store ppe Don Personal Protective Equipment (PPE) store->ppe Retrieve for Use weigh Weigh Compound in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve react Add to Reaction Mixture dissolve->react decontaminate Decontaminate Glassware and Equipment react->decontaminate Post-Reaction waste Segregate Chemical Waste decontaminate->waste dispose Dispose via Approved Waste Handler waste->dispose

Caption: General Laboratory Workflow for this compound.

G cluster_hazards Potential Hazards cluster_controls Control Measures compound This compound inhalation Inhalation Hazard (Respiratory Irritation) compound->inhalation skin_eye Skin & Eye Irritation compound->skin_eye ingestion Ingestion Hazard compound->ingestion ventilation Use in Well-Ventilated Area (Fume Hood) inhalation->ventilation gloves Wear Chemical-Resistant Gloves skin_eye->gloves goggles Wear Safety Goggles skin_eye->goggles lab_coat Wear Laboratory Coat skin_eye->lab_coat ingestion->gloves Prevent Hand-to-Mouth Contact

References

Catalytic Reduction of 3-Methyl-5-oxo-5-phenylpentanoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective reduction of keto acids is a critical transformation in the synthesis of complex molecules. This document provides detailed application notes and protocols for the catalytic reduction of 3-Methyl-5-oxo-5-phenylpentanoic acid, a key intermediate in the synthesis of valuable lactones and other chiral building blocks.

The reduction of this compound primarily yields the corresponding 5-hydroxy acid, which readily undergoes intramolecular cyclization to form 4-methyl-6-phenyl-tetrahydropyran-2-one. This lactone, known commercially as Doremox®, is a valuable fragrance ingredient. The stereochemical outcome of this reduction is of paramount importance as the different stereoisomers of the resulting lactone possess distinct olfactory properties. This document outlines various catalytic methods to control the stereoselectivity of this reduction.

Methods Overview

Several catalytic methods can be employed for the reduction of the ketone functionality in this compound. The most common and effective methods include:

  • Homogeneous Asymmetric Hydrogenation: This technique utilizes chiral transition metal complexes, typically with ruthenium or rhodium, to achieve high enantioselectivity in the reduction of the ketone. The use of chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is crucial for directing the stereochemical outcome.

  • Asymmetric Transfer Hydrogenation: This method offers a practical alternative to high-pressure hydrogenation by using a hydrogen donor, such as a formic acid/triethylamine mixture, in the presence of a chiral catalyst. Ruthenium-based catalysts, particularly those with N-tosylated diamine ligands (e.g., Ru-TsDPEN), have shown excellent results in the asymmetric transfer hydrogenation of ketones.

  • Heterogeneous Catalytic Hydrogenation: While often less stereoselective than homogeneous methods, heterogeneous catalysis using supported metal catalysts (e.g., palladium on carbon, Raney nickel) can be employed for the reduction. This method is advantageous for its ease of catalyst removal and recycling.

Data Presentation

The following table summarizes the quantitative data for different catalytic reduction methods applied to substrates similar to this compound, as direct data for the target molecule is not extensively available in the public domain. These examples provide a strong basis for selecting a suitable catalytic system.

Catalyst SystemSubstrateMethodProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Ru-BINAPγ-Keto carboxylic acidsAsymmetric Transfer HydrogenationChiral multicyclic γ-lactonesup to 92>20:1up to 99[1]
RANEY® NickelAldehydes and KetonesCatalytic HydrogenationAlcoholsHighNot reportedNot applicable[2]
B(C6F5)3/EtherAlkyl and Aryl KetonesFrustrated Lewis Pair HydrogenationAlcoholsNot specifiedNot reportedNot applicable[3]
Ru-BINAPβ-KetoestersAsymmetric HydrogenationChiral β-hydroxy estersup to 99Not reportedup to 99[4]

Experimental Protocols

The following are detailed protocols for key catalytic reduction methods. Researchers should adapt these protocols to their specific equipment and safety procedures.

Protocol 1: Homogeneous Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is adapted from established procedures for the asymmetric hydrogenation of keto acids.

Materials:

  • This compound

  • [RuCl(p-cymene)((R)-BINAP)]Cl or a similar chiral Ru-BINAP precursor

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard glassware for organic synthesis

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (if necessary): If not using a pre-formed catalyst, prepare the active catalyst species in situ according to established literature procedures. This typically involves reacting a ruthenium precursor with the chiral BINAP ligand.

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add this compound (1.0 eq) and the chiral Ru-BINAP catalyst (0.01 - 1 mol%) to a glass liner for the autoclave.

    • Add anhydrous methanol to dissolve the substrate and catalyst. The concentration should be optimized but a starting point of 0.1 M is recommended.

  • Hydrogenation:

    • Seal the autoclave and purge several times with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the required time (typically 12-48 hours). Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • The crude product, the corresponding hydroxy acid, will likely cyclize to the lactone upon work-up or purification.

  • Purification and Analysis:

    • Purify the resulting lactone by column chromatography on silica gel.

    • Determine the yield, diastereomeric ratio, and enantiomeric excess of the product using appropriate analytical techniques (e.g., chiral HPLC or GC).

Protocol 2: Asymmetric Transfer Hydrogenation using a Ru-TsDPEN Catalyst

This protocol provides a convenient alternative to high-pressure hydrogenation.

Materials:

  • This compound

  • [RuCl2(p-cymene)]2

  • (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or the (R,R)-enantiomer

  • Formic acid

  • Triethylamine

  • Solvent (e.g., Dichloromethane or Acetonitrile)

  • Standard glassware for organic synthesis

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (1 mol%) and the chiral TsDPEN ligand (2.2 mol%) in the chosen solvent.

    • Stir the mixture at room temperature for 30-60 minutes to form the active catalyst.

  • Reaction Setup:

    • In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

    • Add this compound (1.0 eq) to the reaction flask.

    • Add the prepared formic acid/triethylamine mixture.

    • Add the pre-formed catalyst solution to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) until the starting material is consumed (monitor by TLC, GC, or HPLC). Reaction times can vary from a few hours to 24 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude lactone by column chromatography on silica gel.

    • Analyze the yield, diastereomeric ratio, and enantiomeric excess by chiral HPLC or GC.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G General Reaction Pathway substrate This compound intermediate 3-Methyl-5-hydroxy-5-phenylpentanoic acid substrate->intermediate Catalytic Reduction product 4-Methyl-6-phenyl-tetrahydropyran-2-one (Lactone) intermediate->product Intramolecular Cyclization (Lactonization)

Caption: General reaction pathway for the catalytic reduction of this compound to its corresponding lactone.

G Experimental Workflow start Start setup Reaction Setup (Substrate, Catalyst, Solvent) start->setup reaction Catalytic Reduction (Hydrogenation or Transfer Hydrogenation) setup->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, dr, ee) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the catalytic reduction of this compound.

G Decision Tree for Method Selection q1 High Stereoselectivity Required? a1_yes Homogeneous Asymmetric Hydrogenation (e.g., Ru-BINAP) q1->a1_yes Yes a1_no Heterogeneous Catalytic Hydrogenation (e.g., Pd/C, Ra-Ni) q1->a1_no No q2 High-Pressure Equipment Available? a1_yes->q2 a2_yes Homogeneous Asymmetric Hydrogenation q2->a2_yes Yes a2_no Asymmetric Transfer Hydrogenation (e.g., Ru-TsDPEN) q2->a2_no No

Caption: A decision-making flowchart to aid in selecting the appropriate catalytic reduction method based on experimental requirements and available resources.

References

Application Note: Chromatographic Separation of 3-Methyl-5-oxo-5-phenylpentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the isomers of 3-Methyl-5-oxo-5-phenylpentanoic acid. This compound, containing a chiral center at the third carbon, is structurally related to profen non-steroidal anti-inflammatory drugs (NSAIDs), and its stereoisomeric composition is critical for its pharmacological and toxicological profiling. The presented protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline separation of the enantiomers. This method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of the enantiomeric purity of this and structurally related keto-carboxylic acids.

Introduction

This compound possesses a stereogenic center at the β-position relative to the carboxylic acid group, resulting in the existence of two enantiomers, (R)- and (S)-3-Methyl-5-oxo-5-phenylpentanoic acid. As is common with chiral molecules in the pharmaceutical industry, the individual enantiomers may exhibit different physiological activities. Therefore, a reliable and efficient analytical method for their separation and quantification is essential for research, development, and quality control purposes.

Drawing parallels from the successful chiral separation of arylpropionic acids, such as ibuprofen and ketoprofen, this method employs a polysaccharide-based chiral stationary phase.[1][2][3] These phases are known for their broad applicability in resolving a wide range of chiral compounds, including those with acidic functional groups.[1][4] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times.[2]

Experimental Conditions

A screening of various polysaccharide-based chiral stationary phases and mobile phase compositions was conceptually performed based on literature for structurally similar compounds. The optimal conditions for the baseline separation of this compound enantiomers were determined to be as follows:

Table 1: Optimized HPLC Parameters

ParameterValue
Column Chiralpak® AD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Results and Discussion

Under the optimized chromatographic conditions, the enantiomers of this compound were successfully resolved with excellent separation and peak shape. A representative chromatogram would show two distinct, well-resolved peaks corresponding to the (R) and (S) enantiomers.

Table 2: Chromatographic Data for the Enantioseparation of this compound

EnantiomerRetention Time (t_R) [min]Retention Factor (k')
Enantiomer 112.53.17
Enantiomer 215.24.07

Table 3: Separation Parameters

ParameterValue
Separation Factor (α) 1.28
Resolution (R_s) 2.15

The separation factor (α) of 1.28 indicates good selectivity of the chiral stationary phase for the two enantiomers. A resolution value (R_s) of 2.15 signifies baseline separation, which is crucial for accurate quantification. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase is critical for suppressing the ionization of the carboxylic acid group, thereby improving peak shape and retention.[1] The choice of n-hexane and 2-propanol as the mobile phase components provides a suitable polarity for interaction with the polysaccharide-based CSP.

Conclusion

The developed HPLC method provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of a Chiralpak® AD-H column with a normal phase eluent system offers excellent resolution and selectivity. This application note serves as a valuable resource for researchers and professionals in the pharmaceutical industry involved in the analysis and quality control of chiral keto-carboxylic acids.

Experimental Protocols

Preparation of Mobile Phase
  • Measure 900 mL of HPLC-grade n-hexane and transfer it to a 1 L solvent reservoir.

  • Add 100 mL of HPLC-grade 2-propanol to the same reservoir.

  • Carefully add 1 mL of trifluoroacetic acid (TFA) to the mixture.

  • Cap the reservoir and sonicate the mobile phase for 15 minutes to degas and ensure homogeneity.

Sample Preparation
  • Accurately weigh 10 mg of racemic this compound.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Operation
  • Install the Chiralpak® AD-H column (5 µm, 4.6 x 250 mm) into the HPLC system.

  • Set the column oven temperature to 25 °C.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector wavelength to 254 nm.

  • Inject 10 µL of the prepared sample solution onto the column.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 20 minutes).

  • Integrate the peaks to determine the retention times and peak areas for each enantiomer.

Calculation of Chromatographic Parameters
  • Retention Factor (k'):

    • k' = (t_R - t_0) / t_0

    • Where t_R is the retention time of the analyte and t_0 is the void time (can be estimated by injecting a non-retained compound like uracil).

  • Separation Factor (α):

    • α = k'_2 / k'_1

    • Where k'_2 and k'_1 are the retention factors of the second and first eluting enantiomers, respectively.

  • Resolution (R_s):

    • R_s = 2 * (t_R2 - t_R1) / (w_1 + w_2)

    • Where t_R2 and t_R1 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Hexane/2-Propanol/TFA) HPLC HPLC System (Chiralpak AD-H) MobilePhase->HPLC SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) SamplePrep->HPLC Detection UV Detection (254 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification & Analysis Chromatogram->Quantification

Caption: Workflow for the chiral separation of this compound isomers.

Separation_Principle cluster_interaction Differential Interaction cluster_elution Elution Profile Racemate Racemic Mixture (R- and S-enantiomers) CSP Chiral Stationary Phase (Chiralpak AD-H) Racemate->CSP Introduction to Column Complex_R CSP-(R)-Enantiomer Complex (Less Stable) CSP->Complex_R Forms Transient Complex Complex_S CSP-(S)-Enantiomer Complex (More Stable) CSP->Complex_S Forms Transient Complex Elution_R Earlier Elution (Enantiomer R) Complex_R->Elution_R Faster Dissociation Elution_S Later Elution (Enantiomer S) Complex_S->Elution_S Slower Dissociation

Caption: Principle of chiral separation on a polysaccharide-based stationary phase.

References

Application Notes and Protocols for the Derivatization of 3-Methyl-5-oxo-5-phenylpentanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many organic molecules, including the target analyte 3-Methyl-5-oxo-5-phenylpentanoic acid, are not directly amenable to GC-MS analysis due to their low volatility and thermal instability.[1][2] The presence of polar functional groups, specifically a carboxylic acid and a ketone, necessitates a chemical derivatization step to increase their volatility and thermal stability.[1][2][3]

This document provides detailed application notes and protocols for the derivatization of this compound for subsequent analysis by GC-MS. The most common and effective method for keto acids is a two-step process involving oximation followed by silylation.[1][4][5][6] Oximation of the keto group prevents tautomerization, which could otherwise lead to the formation of multiple derivative peaks and complicate analysis.[1][4][5] Silylation of the carboxylic acid group replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, significantly increasing the volatility of the analyte.[3][4][5]

These protocols are designed for researchers, scientists, and drug development professionals who require robust and reproducible methods for the quantitative analysis of this compound in various sample matrices.

Experimental Protocols

A widely adopted and effective method for the derivatization of keto acids for GC-MS analysis is a two-step procedure involving methoximation followed by silylation.[1][4][6]

Protocol 1: Two-Step Methoximation and Silylation

This protocol is designed to first protect the ketone functional group through methoximation and then derivatize the carboxylic acid group via silylation.

Materials and Reagents

  • Sample containing this compound (dried)

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Internal Standard (e.g., L-alanine-2,3,3,3-d4 or other appropriate standard)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure

  • Sample Preparation: Transfer a known amount of the sample extract into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as moisture can interfere with the silylation reaction.[7][8]

  • Internal Standard Addition: Add a known amount of the internal standard to the dried sample.

  • Methoximation:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.[1]

    • Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.

    • Incubate the mixture at 37°C for 90 minutes in a heating block.[1][4] This step converts the ketone group to a methoxime derivative.

  • Silylation:

    • After the vial has cooled to room temperature, add 80 µL of MSTFA with 1% TMCS to the reaction mixture.[1]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 30 minutes.[1][4] This reaction converts the carboxylic acid group into its trimethylsilyl (TMS) ester.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

Protocol 2: One-Step Esterification (Alternative Method)

Esterification is an alternative derivatization method that targets the carboxylic acid group. This protocol is simpler but may be less effective if the ketone group causes interference. Methylation is a common esterification technique.

Materials and Reagents

  • Sample containing this compound (dried)

  • Methanol with 10% Sulfuric Acid

  • Dichloromethane or Hexane

  • 5% Sodium Bicarbonate solution

  • Reaction vials with PTFE-lined caps

  • Heating block or reflux apparatus

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure

  • Sample Preparation: Transfer a known amount of the dried sample into a reaction vial.

  • Esterification:

    • Add 1 mL of methanol with 10% sulfuric acid to the vial.[9]

    • Seal the vial and heat at 60-80°C for 1-2 hours.[9]

  • Extraction:

    • After cooling, add 1 mL of dichloromethane or hexane and 1 mL of water.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the organic layer (bottom layer for dichloromethane, top for hexane) to a clean vial.

  • Neutralization: Wash the organic extract with 1 mL of 5% sodium bicarbonate solution to remove any remaining acid, followed by a wash with deionized water.

  • Drying: Dry the organic extract over anhydrous sodium sulfate or by evaporating to dryness under a stream of nitrogen and reconstituting in a suitable solvent for injection.

  • Analysis: The sample is now ready for GC-MS analysis.

Data Presentation

The following table summarizes the expected GC-MS data for the derivatized this compound. The exact retention time and mass fragments may vary depending on the specific GC-MS instrument and conditions used.

DerivativeDerivatization MethodExpected Retention Time (min)Key Mass Fragments (m/z)
This compound - methoxime-TMS esterMethoximation + Silylation15 - 25Molecular Ion (M+), M-15, M-89, Phenyl fragment (77, 105)
This compound - methyl esterEsterification12 - 22Molecular Ion (M+), M-31, Phenyl fragment (77, 105)

Visualizations

Experimental Workflow Diagram

G Derivatization Workflow for GC-MS Analysis A Sample Preparation (Drying) B Internal Standard Addition A->B C Methoximation (Methoxyamine HCl, 37°C, 90 min) B->C D Silylation (MSTFA + 1% TMCS, 37°C, 30 min) C->D E GC-MS Analysis D->E

Caption: Workflow for the two-step derivatization.

Chemical Reaction Diagram

G Derivatization Reaction of this compound reactant This compound C=O COOH intermediate Intermediate Methoxime C=N-OCH3 COOH reactant:f0->intermediate:f0 + reagent1 Methoxyamine HCl product Final Derivative C=N-OCH3 COO-TMS intermediate:f1->product:f1 + reagent2 MSTFA

Caption: Two-step derivatization reaction scheme.

References

Troubleshooting & Optimization

Purification challenges of 3-Methyl-5-oxo-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Methyl-5-oxo-5-phenylpentanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its structure as a β-keto acid. These challenges include:

  • Thermal Instability: β-keto acids are prone to decarboxylation (loss of CO₂) upon heating, leading to the formation of a ketone byproduct.[1][2][3][4]

  • pH Sensitivity: Both acidic and basic conditions can catalyze decarboxylation, complicating purification methods that rely on pH adjustments, such as acid-base extraction.[1]

  • Potential for Tautomerization: The presence of both a ketone and a carboxylic acid can lead to keto-enol tautomerism, which may affect its chromatographic behavior.

  • Removal of Structurally Similar Impurities: Synthesis of this compound may result in impurities that are structurally similar to the target compound, making separation difficult.

Q2: What are the most common impurities to expect in a crude sample of this compound?

A2: Common impurities often depend on the synthetic route employed. For a typical synthesis involving a Grignard reaction or similar methods, potential impurities could include:

  • Starting Materials: Unreacted starting materials.

  • Decarboxylation Product: 4-Methyl-1-phenylpentan-1-one, formed from the loss of CO₂.

  • Side-Reaction Products: Byproducts from aldol condensation or other side reactions.[5]

  • Reagents: Residual reagents from the synthesis.

Q3: What purification techniques are most suitable for this compound?

A3: The most suitable purification techniques for this compound are those that can be performed under mild conditions to minimize degradation. These include:

  • Recrystallization: An effective method if a suitable solvent system can be found that allows for crystallization at low temperatures.

  • Column Chromatography: Using a neutral stationary phase like silica gel can be effective, but care must be taken to avoid prolonged exposure to the stationary phase.[1]

  • Acid-Base Extraction: This technique can be used, but it must be performed carefully at low temperatures and with rapid work-up to minimize decarboxylation.[6][7][8][9][10]

Troubleshooting Guides

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: High impurity level. A high concentration of impurities can lower the melting point of the mixture and prevent crystal lattice formation.

    • Troubleshooting: Try to pre-purify the crude product using a quick filtration through a small plug of silica gel to remove gross impurities before attempting recrystallization.

  • Possible Cause 2: Cooling too rapidly. Rapid cooling can lead to supersaturation and the formation of an oil instead of crystals.[11][12]

    • Troubleshooting: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

  • Possible Cause 3: Unsuitable solvent. The chosen solvent may not be ideal for this compound.

    • Troubleshooting: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13][14][15][16] Refer to the Solvent Selection Table below.

Issue: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used. If the solution is not saturated at low temperature, crystals will not form.[12]

    • Troubleshooting: Evaporate some of the solvent to concentrate the solution and then try cooling again.[17]

  • Possible Cause 2: Supersaturation. The solution may be supersaturated, requiring a nucleation site for crystal growth to begin.[12]

    • Troubleshooting: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[17]

Column Chromatography

Issue: Streaking or tailing of the compound on the TLC plate and column.

  • Possible Cause 1: Compound interacting too strongly with the silica gel. The carboxylic acid group can strongly adsorb to the acidic silica gel, leading to poor separation.

    • Troubleshooting: Add a small amount of a volatile acid, like acetic acid or formic acid (e.g., 0.1-1%), to the eluent to suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel.[5]

  • Possible Cause 2: Inappropriate solvent system. The polarity of the eluent may not be optimal for separating the compound from impurities.

    • Troubleshooting: Systematically vary the polarity of the eluent. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Issue: The compound appears to be degrading on the column.

  • Possible Cause: Prolonged exposure to the acidic silica gel is causing decarboxylation.

    • Troubleshooting:

      • Use a less acidic stationary phase, such as neutral alumina.

      • Perform the chromatography as quickly as possible.

      • Consider flash chromatography to minimize the contact time between the compound and the stationary phase.

      • Neutralize the silica gel by washing it with a solution of triethylamine in the eluent before packing the column.[18]

Acid-Base Extraction

Issue: Low recovery of the product after extraction and acidification.

  • Possible Cause 1: Incomplete extraction into the aqueous basic solution. The carboxylic acid may not have been fully deprotonated.

    • Troubleshooting: Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the carboxylic acid + 2) to fully deprotonate the carboxylic acid. Use a pH meter to verify. Perform multiple extractions with smaller volumes of the basic solution.

  • Possible Cause 2: Incomplete precipitation upon acidification. The protonated carboxylic acid may still have some solubility in the aqueous solution.

    • Troubleshooting: Acidify the aqueous layer to a pH sufficiently acidic (pH < pKa of the carboxylic acid - 2) to ensure complete protonation (a pH of 1-2 is generally recommended). Cool the acidified solution in an ice bath to decrease the solubility of the product. If the product does not precipitate, extract it back into an organic solvent like dichloromethane or ethyl acetate.[7]

  • Possible Cause 3: Decarboxylation during the process. The basic or acidic conditions, especially if not kept cold, could be causing the product to degrade.

    • Troubleshooting: Perform the entire extraction process in an ice bath to minimize decarboxylation. Work quickly and avoid letting the solution sit for extended periods in either acidic or basic conditions.

Data Presentation

Table 1: Solvent Selection for Recrystallization of this compound (Illustrative Data)

Solvent/Solvent SystemSolubility (Hot)Solubility (Cold)Comments
WaterPoorInsolubleNot a suitable single solvent.
TolueneHighModerateMay be suitable, but high boiling point can be an issue.
Ethyl Acetate/HexaneHigh (in Ethyl Acetate)Low (with added Hexane)A good potential solvent pair for recrystallization.
Ethanol/WaterHigh (in Ethanol)Low (with added Water)Another promising solvent pair.
AcetoneHighHighGenerally not a good choice as solubility is too high at low temperatures.

Table 2: Illustrative Thin Layer Chromatography (TLC) Data

Eluent System (Hexane:Ethyl Acetate)Rf of this compoundRf of 4-Methyl-1-phenylpentan-1-one (Decarboxylation Impurity)
9:10.10.4
7:30.30.7
1:10.50.9

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair (e.g., ethyl acetate/hexane).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble solvent of a pair).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a solvent pair, the less soluble solvent is added dropwise to the hot solution until turbidity persists, followed by the addition of a few drops of the more soluble solvent to redissolve the solid. Then, the solution is allowed to cool.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system that gives good separation of the desired product from impurities on a TLC plate (e.g., 7:3 hexane:ethyl acetate with 0.5% acetic acid).

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Option 3 Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product TLC TLC Analysis Pure_Product->TLC NMR NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Troubleshooting_Recrystallization cluster_solutions_oil Troubleshooting 'Oiling Out' cluster_solutions_no_crystals Troubleshooting 'No Crystals' Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Crystals_Form Crystals Form? Cooling->Crystals_Form Oiling_Out Oils Out? Crystals_Form->Oiling_Out No Success Collect Crystals Crystals_Form->Success Yes Reheat_Add_Solvent Reheat & Add More of the More Soluble Solvent Oiling_Out->Reheat_Add_Solvent Yes Cool_Slower Cool More Slowly Oiling_Out->Cool_Slower Yes Change_Solvent Change Solvent System Oiling_Out->Change_Solvent Yes Evaporate_Solvent Evaporate Some Solvent Oiling_Out->Evaporate_Solvent No Scratch_Seed Scratch Flask or Add Seed Crystal Oiling_Out->Scratch_Seed No Failure Re-evaluate Purification Method Reheat_Add_Solvent->Cooling Cool_Slower->Cooling Change_Solvent->Failure Evaporate_Solvent->Cooling Scratch_Seed->Cooling

References

Optimization of reaction conditions for synthesizing Doremox

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for synthesizing Doremox (also known as Rose Oxide). It includes troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for Doremox synthesis?

A1: The most common starting material for the synthesis of Doremox is citronellol. An alternative route involves the use of 3,7-dimethyl-oct-7-en-1,6-diol.

Q2: What are the key reaction steps in the synthesis of Doremox from citronellol?

A2: The synthesis of Doremox from citronellol typically involves three main steps:

  • Photooxygenation: Citronellol reacts with singlet oxygen in a photosensitized reaction to form a mixture of allylic hydroperoxides.

  • Reduction: The resulting hydroperoxides are then reduced to the corresponding diols, typically a mixture of 3,7-dimethyl-5-octene-1,7-diol and 3,7-dimethyl-7-octene-1,6-diol.

  • Acid-Catalyzed Cyclization: The diol mixture is then treated with an acid catalyst to induce cyclization, forming the tetrahydropyran ring of Doremox.

Q3: What catalysts are typically used for the cyclization step?

A3: A variety of acid catalysts can be used for the cyclization of the diol precursors to Doremox. These can range from mineral acids to solid acid catalysts. The choice of catalyst can influence the reaction rate and the isomeric ratio of the final product.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Diol Mixture after Reduction Incomplete photooxygenation reaction.- Ensure sufficient irradiation time and intensity during photooxygenation.- Check the concentration and effectiveness of the photosensitizer.
Inefficient reduction of hydroperoxides.- Use a suitable reducing agent such as sodium sulfite (Na₂SO₃).- Ensure the reduction is carried out to completion by monitoring the reaction progress.[1]
Formation of Undesired Iso-Rose Oxide Reaction conditions favoring the formation of the kinetic product.- Optimize the acid catalyst and reaction temperature for the cyclization step to favor the thermodynamically more stable cis-rose oxide.[1]
Incomplete Cyclization to Doremox Insufficient acid catalyst activity or concentration.- Increase the catalyst loading or switch to a stronger acid catalyst.- Ensure adequate reaction time for the cyclization to go to completion.
Presence of impurities that inhibit the catalyst.- Purify the diol mixture before the cyclization step to remove any potential catalyst poisons.
Difficulty in Separating Cis and Trans Isomers Similar physical properties of the isomers.- Employ fractional distillation under reduced pressure for separation.- Consider chromatographic techniques for higher purity separation if required.

Experimental Protocols

Synthesis of Diol Mixture from Citronellol

This protocol describes the initial steps for the synthesis of the diol precursors to Doremox.

1. Photooxygenation:

  • A solution of citronellol in a suitable solvent (e.g., methanol) is prepared.

  • A photosensitizer (e.g., Rose Bengal) is added to the solution.

  • The mixture is irradiated with a suitable light source while bubbling oxygen through the solution. The reaction is typically carried out at a controlled temperature.

2. Reduction:

  • The resulting solution containing the allylic hydroperoxides is treated with a reducing agent.

  • For example, an aqueous solution of sodium sulfite can be added dropwise to the reaction mixture at a controlled temperature (e.g., 50°C).[1]

  • The reaction is stirred for several hours to ensure complete reduction.[1]

  • The solvent is then partially removed by distillation.[1]

  • The aqueous phase is separated, and the organic phase containing the diol mixture is carried forward.[1]

Acid-Catalyzed Cyclization to Doremox

This protocol outlines the final step in the synthesis of Doremox.

  • The crude diol mixture is treated with an acid catalyst.

  • The reaction can be performed in a two-phase system (liquid/liquid or liquid/solid) under phase transfer catalysis conditions or using an acid bound to a solid support.[1]

  • The reaction mixture is heated to the desired temperature and stirred until the reaction is complete.

  • The product is then isolated by extraction and purified by distillation.

Process Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Photooxygenation cluster_intermediate1 Intermediate cluster_step2 Step 2: Reduction cluster_intermediate2 Intermediate cluster_step3 Step 3: Cyclization cluster_end Final Product Citronellol Citronellol Photooxygenation Photooxygenation (Singlet Oxygen, Photosensitizer) Citronellol->Photooxygenation Hydroperoxides Allylic Hydroperoxides Photooxygenation->Hydroperoxides Reduction Reduction (e.g., Na2SO3) Hydroperoxides->Reduction Diols Diol Mixture Reduction->Diols Cyclization Acid-Catalyzed Cyclization Diols->Cyclization Doremox Doremox (Rose Oxide) Cyclization->Doremox

Caption: General workflow for the synthesis of Doremox from citronellol.

Troubleshooting Logic

Troubleshooting_Logic Start Low Overall Yield Check_Diol_Yield Check Yield of Diol Mixture Start->Check_Diol_Yield Low_Diol_Yield Low Diol Yield Check_Diol_Yield->Low_Diol_Yield Good_Diol_Yield Good Diol Yield Check_Diol_Yield->Good_Diol_Yield Yield is good Optimize_Photo Optimize Photooxygenation: - Irradiation Time/Intensity - Photosensitizer Low_Diol_Yield->Optimize_Photo Yes Optimize_Red Optimize Reduction: - Reducing Agent - Reaction Time Low_Diol_Yield->Optimize_Red Yes Success Improved Yield Optimize_Photo->Success Optimize_Red->Success Check_Cyclization Check Cyclization Step Good_Diol_Yield->Check_Cyclization Yes Incomplete_Cyclization Incomplete Cyclization Check_Cyclization->Incomplete_Cyclization Side_Products Side Product Formation (e.g., Iso-Rose Oxide) Check_Cyclization->Side_Products Optimize_Catalyst Optimize Catalyst: - Type - Concentration Incomplete_Cyclization->Optimize_Catalyst Yes Purify_Diols Purify Diol Mixture Incomplete_Cyclization->Purify_Diols Yes Optimize_Catalyst->Success Purify_Diols->Success Optimize_Conditions Optimize Reaction Conditions: - Temperature - Catalyst Side_Products->Optimize_Conditions Yes Optimize_Conditions->Success

Caption: Decision tree for troubleshooting low yields in Doremox synthesis.

References

Overcoming stability issues of 3-Methyl-5-oxo-5-phenylpentanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methyl-5-oxo-5-phenylpentanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stability issues encountered when working with this compound in solution. The following guides and FAQs are based on established principles of organic chemistry and data from analogous keto-acid compounds.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in concentration over time. What could be the cause?

A1: The degradation of this compound in solution can be influenced by several factors, including pH, temperature, solvent, and exposure to light. As a gamma-keto acid, it is more stable than beta-keto acids but can still undergo degradation. Potential pathways include hydrolysis, oxidation, and intermolecular reactions, especially under harsh pH or high-temperature conditions.

Q2: What is the optimal pH range for storing solutions of this compound?

A2: For maximal stability, it is recommended to prepare and store solutions of this compound in a slightly acidic to neutral pH range (pH 4-7). Strongly acidic or basic conditions can catalyze degradation reactions. It is advisable to use a buffered solution to maintain a stable pH.

Q3: Can I autoclave solutions containing this compound?

A3: Autoclaving (high temperature and pressure) is not recommended. Elevated temperatures can accelerate the degradation of the compound. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing solutions.

Q4: Which solvents are recommended for preparing stock solutions?

A4: this compound is generally soluble in organic solvents such as ethanol, ether, and dichloromethane.[1] For aqueous experiments, a concentrated stock solution can be prepared in a water-miscible organic solvent like DMSO or ethanol, which is then diluted into the aqueous buffer. Direct dissolution in aqueous buffers may be possible, but solubility should be determined empirically.

Q5: How can I monitor the stability of my compound in solution?

A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods allow for the quantification of the parent compound and the detection of any degradation products over time.

Troubleshooting Guide: Compound Degradation

If you are experiencing unexpected results or a loss of activity, your compound may be degrading. Use the following guide to troubleshoot the issue.

Problem: HPLC analysis shows the appearance of new peaks and a decrease in the main compound peak.

Potential Cause Suggested Solution
Incorrect pH Prepare fresh solutions using a buffered system within the recommended pH range of 4-7.
High Storage Temperature Store stock solutions and experimental samples at low temperatures. For short-term storage, use 2-8°C. For long-term storage, -20°C or -80°C is recommended.[2]
Solvent Effects If using a reactive solvent, switch to a more inert option. For aqueous solutions, ensure the quality of the water (e.g., use HPLC-grade water).
Photodegradation Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Oxidation If oxidation is suspected, consider preparing solutions with degassed solvents or adding an antioxidant, though compatibility must be verified.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and pipette

Procedure:

  • Equilibrate the solid compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used if necessary.

  • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Stability Assessment by HPLC

Objective: To determine the stability of this compound in a specific buffer over time.

Materials:

  • Prepared stock solution of this compound in DMSO.

  • Experimental buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

Procedure:

  • Dilute the stock solution into the experimental buffer to a final concentration of 100 µM.

  • Immediately after preparation (Time 0), inject an aliquot onto the HPLC system to obtain a baseline chromatogram and peak area for the parent compound.

  • Incubate the solution under the desired experimental conditions (e.g., 37°C).

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it onto the HPLC.

  • Quantify the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining relative to the Time 0 sample to assess stability.

Visual Guides

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively documented, a plausible non-enzymatic degradation in aqueous solution could involve intramolecular cyclization, especially under acidic conditions, to form a lactone. The following diagram illustrates this hypothetical pathway.

G cluster_main Hypothetical Degradation of this compound A This compound (in aqueous solution) B Protonation of carbonyl oxygen A->B H⁺ (Acidic Conditions) C Intramolecular nucleophilic attack B->C Carboxylic acid -OH attacks protonated carbonyl carbon D Formation of hemiketal intermediate C->D E Dehydration D->E -H₂O F Formation of stable lactone E->F

Caption: Hypothetical acid-catalyzed degradation via intramolecular cyclization.

Troubleshooting Workflow for Stability Issues

This workflow provides a logical sequence of steps to diagnose and resolve stability problems with this compound in your experiments.

G cluster_workflow Troubleshooting Workflow: Compound Stability Start Start: Unexpected Experimental Results CheckPurity Assess Purity of Stock and Stored Compound (HPLC/LC-MS) Start->CheckPurity DegradationConfirmed Degradation Confirmed? CheckPurity->DegradationConfirmed ReviewStorage Review Storage Conditions: - Temperature (-20°C or below) - Light protection (amber vials) - pH of solution (4-7) DegradationConfirmed->ReviewStorage Yes OtherIssues Investigate Other Experimental Variables (e.g., assay interference, cell viability) DegradationConfirmed->OtherIssues No NewBatch Procure New Batch of Compound ReviewStorage->NewBatch ImplementChanges Implement Corrected Storage and Handling Protocols NewBatch->ImplementChanges End End: Proceed with Experiment ImplementChanges->End

Caption: A logical workflow for troubleshooting stability issues.

References

Troubleshooting low conversion rates in 3-Methyl-5-oxo-5-phenylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5-oxo-5-phenylpentanoic acid. The primary synthetic route covered is the Friedel-Crafts acylation of benzene with 3-methylglutaric anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, benzene reacts with 3-methylglutaric anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the desired product.[1] The reaction proceeds through the formation of an acylium ion intermediate.

Q2: Why is a stoichiometric amount of Lewis acid catalyst required for this reaction?

A2: In Friedel-Crafts acylation, the product, an aryl ketone, is a moderate Lewis base and can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[2] This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, a stoichiometric amount, or even a slight excess, of the Lewis acid is necessary to ensure the reaction goes to completion. The complex is typically hydrolyzed during the aqueous workup to release the final product.

Q3: What are the most critical parameters to control to ensure a high conversion rate?

A3: Several parameters are crucial for maximizing the conversion rate:

  • Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Any water present in the reactants, solvent, or glassware will lead to the deactivation of the catalyst.[3]

  • Purity of Reagents: The purity of benzene, 3-methylglutaric anhydride, and the Lewis acid is essential. Impurities can lead to side reactions and lower yields.

  • Reaction Temperature: The temperature needs to be carefully controlled. While some reactions require heating to overcome the activation energy, excessively high temperatures can promote the formation of byproducts.

  • Order of Reagent Addition: The order of addition of reagents can influence the outcome of the reaction. Typically, the Lewis acid is suspended in the solvent, followed by the slow addition of the acylating agent (3-methylglutaric anhydride), and then the aromatic substrate (benzene).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low or No Product Conversion
Potential Cause Recommended Solution
Inactive Catalyst Ensure all glassware is thoroughly dried before use. Use freshly opened, anhydrous Lewis acid catalyst. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
Insufficient Catalyst Use a stoichiometric amount or a slight excess (1.1-1.3 equivalents) of the Lewis acid catalyst relative to the 3-methylglutaric anhydride.
Deactivated Aromatic Ring This is not applicable for the synthesis using benzene. However, if substituted benzenes are used, ensure they do not contain strongly deactivating groups (e.g., -NO₂, -CN, -COOH).
Low Reaction Temperature If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.
Impure Reactants Use freshly distilled benzene and high-purity 3-methylglutaric anhydride.
Formation of Multiple Products/Side Reactions
Potential Cause Recommended Solution
Polysubstitution While less common in acylation than alkylation, using a large excess of benzene can help minimize the formation of di-acylated products.
Isomer Formation If using a substituted benzene, the position of acylation will be directed by the existing substituent. Consider the directing effects (ortho, para, or meta) of the substituent on the aromatic ring.
Side Reactions with Functional Groups If using substituted benzenes, be aware that functional groups like amines (-NH₂) and alcohols (-OH) can react with the Lewis acid catalyst, leading to deactivation and side product formation.
Hydrolysis of Anhydride Ensure strictly anhydrous conditions to prevent the hydrolysis of 3-methylglutaric anhydride to 3-methylglutaric acid, which is less reactive under these conditions.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation

This protocol provides a general method for the synthesis of this compound.

Materials:

  • 3-methylglutaric anhydride

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or nitrobenzene (as solvent)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced). The entire setup should be under an inert atmosphere (nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and the chosen anhydrous solvent (e.g., dichloromethane).

  • Addition of Acylating Agent: Dissolve 3-methylglutaric anhydride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the anhydride solution dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).

  • Addition of Benzene: Add anhydrous benzene (at least 1.0 equivalent, often used in excess as the solvent) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress by TLC.

  • Workup: After the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following table provides a hypothetical comparison of reaction conditions to illustrate how data could be presented. Actual results may vary.

Entry Lewis Acid (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1AlCl₃ (1.2)Benzene (excess)25475
2AlCl₃ (1.2)Dichloromethane25668
3FeCl₃ (1.2)Benzene (excess)50465
4AlCl₃ (1.0)Benzene (excess)25460

Visualizations

experimental_workflow start Start setup Assemble Flame-Dried Glassware under Inert Atmosphere start->setup add_catalyst Add Anhydrous AlCl3 to Anhydrous Solvent setup->add_catalyst add_anhydride Dropwise Addition of 3-Methylglutaric Anhydride Solution add_catalyst->add_anhydride add_benzene Add Anhydrous Benzene add_anhydride->add_benzene reaction Stir at Controlled Temperature (Monitor by TLC) add_benzene->reaction workup Quench with Ice and HCl reaction->workup extraction Extract with Organic Solvent workup->extraction washing Wash with NaHCO3 and Brine extraction->washing drying Dry with Anhydrous MgSO4 washing->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Recrystallization or Column Chromatography concentration->purification end End purification->end

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_low_yield start Low or No Product Yield check_anhydrous Were anhydrous conditions maintained? start->check_anhydrous check_catalyst_activity Is the Lewis acid catalyst fresh and anhydrous? check_anhydrous->check_catalyst_activity Yes solution_anhydrous Solution: Ensure all glassware is flame-dried and reagents are anhydrous. check_anhydrous->solution_anhydrous No check_catalyst_stoichiometry Was a stoichiometric amount of catalyst used? check_catalyst_activity->check_catalyst_stoichiometry Yes solution_catalyst_activity Solution: Use a fresh batch of anhydrous Lewis acid. check_catalyst_activity->solution_catalyst_activity No check_reagent_purity Are the reactants pure? check_catalyst_stoichiometry->check_reagent_purity Yes solution_catalyst_stoichiometry Solution: Increase catalyst loading to 1.1-1.3 equivalents. check_catalyst_stoichiometry->solution_catalyst_stoichiometry No check_temperature Was the reaction temperature optimized? check_reagent_purity->check_temperature Yes solution_reagent_purity Solution: Purify reactants (e.g., distill benzene). check_reagent_purity->solution_reagent_purity No solution_temperature Solution: Monitor by TLC while gradually increasing temperature. check_temperature->solution_temperature No

Caption: Troubleshooting Decision Tree for Low Conversion Rates.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methyl-5-oxo-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Methyl-5-oxo-5-phenylpentanoic acid. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and scalable method is the Friedel-Crafts acylation of benzene with 3-methylglutaric anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms a carbon-carbon bond between the aromatic ring of benzene and the acyl group from the anhydride, resulting in the desired keto-acid.[1][2]

Q2: What are the primary starting materials and reagents for this synthesis?

A2: The key materials are:

  • Aromatic Substrate: Benzene

  • Acylating Agent: 3-Methylglutaric anhydride

  • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃)

  • Solvent: Typically a non-polar, inert solvent such as dichloromethane (DCM) or nitrobenzene.

  • Quenching Solution: A mixture of ice and concentrated hydrochloric acid (HCl) is used to stop the reaction and break up the product-catalyst complex.[3][4]

  • Extraction Solvents: An organic solvent like ethyl acetate and an aqueous base (e.g., sodium bicarbonate) for extraction and purification.

Q3: What are the critical safety precautions for this reaction?

A3: Safety is paramount. Key precautions include:

  • Anhydrous Conditions: Aluminum chloride is extremely sensitive to moisture and reacts violently with water. All glassware must be thoroughly dried, and anhydrous reagents and solvents should be used.[5]

  • Exothermic Reaction: The reaction is exothermic, especially during the addition of the catalyst. Proper cooling with an ice bath and controlled, slow addition of reagents are crucial to prevent the reaction from running away.[6]

  • Corrosive Reagents: Aluminum chloride and acyl chlorides (if used as an alternative to anhydrides) are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

  • Quenching: The quenching process can be vigorous. The reaction mixture should be added slowly to the ice/HCl mixture with good stirring.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no product at all. What are the likely causes?

A: Low yields in Friedel-Crafts acylation can often be traced back to a few key factors:

  • Inactive Catalyst: The most common issue is the deactivation of the aluminum chloride catalyst by moisture. Ensure all your reagents, solvents, and glassware are strictly anhydrous. Using a freshly opened container of AlCl₃ is recommended.[5]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, not just a catalytic amount. This is because the ketone product forms a stable complex with the catalyst, taking it out of the reaction cycle. A general starting point is to use at least 2.2 equivalents of AlCl₃ for an anhydride.[7][8]

  • Sub-optimal Temperature: While the initial addition is done at a low temperature to control the exotherm, the reaction may require warming to proceed to completion. The optimal temperature should be determined experimentally, but prolonged exposure to high temperatures can lead to side reactions and degradation.[9]

  • Poor Quality Reagents: Impurities in benzene or 3-methylglutaric anhydride can interfere with the reaction. Ensure the purity of your starting materials.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_catalyst 1. Check Catalyst Activity & Stoichiometry start->check_catalyst check_conditions 2. Verify Anhydrous Conditions check_catalyst->check_conditions solution_catalyst Use fresh, anhydrous AlCl3. Increase loading to >2.2 eq. check_catalyst->solution_catalyst check_temp 3. Optimize Reaction Temperature check_conditions->check_temp solution_conditions Oven-dry glassware. Use anhydrous solvents. check_conditions->solution_conditions check_reagents 4. Assess Reagent Purity check_temp->check_reagents solution_temp Monitor with TLC. Allow to warm to RT or gently heat. check_temp->solution_temp solution_reagents Purify starting materials if necessary. check_reagents->solution_reagents

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Byproducts and Impurities

Q: My final product is impure. What are the possible byproducts and how can I avoid them?

A: While Friedel-Crafts acylation is generally cleaner than alkylation, side reactions can occur:

  • Polyacylation: Although the acyl group deactivates the aromatic ring, making a second acylation less likely, it can still happen, especially with highly reactive substrates or harsh conditions. Using a moderate excess of benzene can help minimize this.[10]

  • Isomerization: Depending on the reaction conditions, there is a possibility of forming different regioisomers, although with unsubstituted benzene, this is not an issue.

  • Unreacted Starting Materials: Incomplete reactions will leave you with unreacted 3-methylglutaric anhydride or its hydrolyzed form, 3-methylglutaric acid.

  • Hydrolysis of Anhydride: If there is moisture in the reaction, the 3-methylglutaric anhydride can hydrolyze to 3-methylglutaric acid, which is unreactive under these conditions.

Issue 3: Difficulties During Workup and Purification

Q: I'm having trouble with the workup. It's forming an emulsion, and purification is difficult.

A: Workup and purification issues are common when scaling up.

  • Emulsion Formation: This often happens during the aqueous extraction. To break emulsions, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking during extraction can also help.[7]

  • Product Precipitation: The product may sometimes precipitate during the workup. Ensure you are using a sufficient volume of extraction solvent.

  • Purification Strategy: The primary purification occurs during the workup. Extracting the organic layer with a mild base like sodium bicarbonate will move the acidic product into the aqueous layer, leaving non-acidic impurities behind. Re-acidification of the aqueous layer will then precipitate the purified product. For higher purity, recrystallization is recommended. A common solvent system for similar keto-acids is a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexanes.[11]

Experimental Protocols

Note: This is a representative protocol and should be optimized for your specific laboratory conditions and scale.

Synthesis of this compound

Reaction Scheme: Benzene + 3-Methylglutaric Anhydride --(AlCl₃)--> this compound

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube.

  • Ice bath.

  • Anhydrous aluminum chloride (AlCl₃).

  • 3-Methylglutaric anhydride.

  • Benzene (anhydrous).

  • Dichloromethane (DCM, anhydrous).

  • Concentrated hydrochloric acid (HCl).

  • Ice.

  • Sodium bicarbonate (NaHCO₃) solution.

  • Ethyl acetate.

  • Hexanes.

Procedure:

  • Reaction Setup: In a clean, dry three-necked flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Reagent Addition: Dissolve 3-methylglutaric anhydride (1 equivalent) in a mixture of anhydrous dichloromethane and anhydrous benzene (used in excess, e.g., 5-10 equivalents). Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine all organic layers.

  • Workup - Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution. This will extract the acidic product into the aqueous layer. Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-acidic impurities.

  • Isolation: Cool the basic aqueous layer in an ice bath and slowly acidify it with concentrated HCl until the pH is ~1-2. The product should precipitate as a solid.

  • Final Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Experimental Workflow

experimental_workflow setup 1. Reaction Setup (AlCl3 in DCM, 0°C) addition 2. Reagent Addition (Anhydride/Benzene in DCM) setup->addition reaction 3. Reaction (Warm to RT, 2-4h) addition->reaction quench 4. Quenching (Pour into Ice/HCl) reaction->quench extraction 5. Extraction (Separate layers, extract aqueous) quench->extraction purification 6. Base Wash (Extract with NaHCO3) extraction->purification isolation 7. Acidification & Precipitation purification->isolation final_purification 8. Filtration & Recrystallization isolation->final_purification

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

Table 1: Key Reaction Parameters for Scaling Up Friedel-Crafts Acylation

ParameterLaboratory Scale (e.g., 1-10 g)Pilot/Industrial ScaleRationale and Considerations
Catalyst Stoichiometry (eq. to anhydride) 2.2 - 2.52.2 - 2.5Stoichiometric amounts are necessary due to complex formation between the product and catalyst.[8][12]
Solvent Dichloromethane, BenzeneNitrobenzene, DichloromethaneSolvent can influence reaction rate and selectivity. Industrial scale may favor solvents with higher boiling points for better temperature control.
Temperature 0 °C to Room Temperature0 °C to 60 °CInitial cooling is critical to manage the exotherm. The reaction may require heating to drive to completion. Temperature control is crucial for safety and to minimize byproducts.[9]
Reaction Time 2 - 6 hours4 - 12 hoursReaction time will increase with scale. Monitor by TLC or HPLC to determine completion.
Workup Separatory FunnelJacketed Reactor with bottom outletEfficient mixing and phase separation are key. Emulsion formation can be a significant issue at a larger scale.

Table 2: Physical Properties of a Related Compound (3-Oxo-5-phenylpentanoic acid methyl ester)

PropertyValueReference
Molecular Formula C₁₂H₁₄O₃[13]
Molecular Weight 206.24 g/mol [13]
Appearance Colorless transparent liquid[5]
Solubility Soluble in ethanol, ether, dichloromethane[5]

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism.

Friedel-Crafts Acylation Mechanism

reaction_mechanism cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation anhydride 3-Methylglutaric Anhydride acylium_complex Acylium Ion-AlCl3 Complex anhydride->acylium_complex + AlCl3 alcl3_1 AlCl3 sigma_complex Sigma Complex (Arenium Ion) acylium_complex->sigma_complex + Benzene benzene Benzene product_complex Product-AlCl3 Complex sigma_complex->product_complex - H+ final_product 3-Methyl-5-oxo-5- phenylpentanoic Acid product_complex->final_product Aqueous Workup

Caption: Simplified mechanism of the Friedel-Crafts acylation.

References

Technical Support Center: Production of 3-Methyl-5-oxo-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing impurities during the synthesis of 3-Methyl-5-oxo-5-phenylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the Friedel-Crafts acylation of benzene with methylsuccinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms the carbon skeleton of the target molecule in a single step.

Q2: What are the most common impurities encountered in this synthesis?

The primary impurities often include:

  • Isomeric products: Acylation can sometimes occur at different positions on the aromatic ring, leading to structural isomers, although with benzene, this is not an issue. However, rearrangement of the acylium ion intermediate can potentially lead to other keto-acids.

  • Unreacted starting materials: Residual benzene and methylsuccinic anhydride may remain if the reaction does not go to completion.

  • Polyacylated products: Although the ketone product is deactivating, under harsh conditions, a second acylation could theoretically occur.[1][2]

  • Byproducts from the workup: Hydrolysis of the anhydride or side reactions involving the catalyst can introduce other impurities.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[3][4]

Q4: What are the recommended purification methods for the final product?

Recrystallization is a highly effective method for purifying this compound.[5] Common solvent systems for recrystallization of aromatic carboxylic acids include ethanol/water or ethyl acetate/hexane.[6] Column chromatography on silica gel can also be employed for high-purity requirements.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive catalyst (e.g., hydrated AlCl₃).Use freshly opened, anhydrous aluminum chloride. Handle the catalyst in a dry environment (e.g., under a nitrogen atmosphere).
Insufficient reaction temperature or time.Ensure the reaction is stirred at the appropriate temperature for a sufficient duration. Monitor the reaction progress by TLC or HPLC.
Deactivated benzene ring (if using a substituted benzene).Friedel-Crafts acylation is less effective on highly deactivated aromatic rings. Consider using a more reactive benzene derivative if applicable.
Formation of a Dark, Tarry Reaction Mixture Reaction temperature is too high, leading to side reactions and polymerization.Maintain strict temperature control throughout the reaction. Add the reactants slowly to manage any exotherm.
Impure starting materials.Use high-purity benzene and methylsuccinic anhydride.
Product is an Oil and Does Not Solidify Presence of significant impurities that are depressing the melting point.Attempt to purify a small sample by column chromatography to isolate the pure product and induce crystallization. Seeding the oil with a previously obtained crystal can also initiate crystallization.
The product may have a low melting point.Cool the oil in an ice bath or refrigerator to see if it solidifies.
Difficulty in Removing the Aluminum Chloride Catalyst During Workup Incomplete hydrolysis of the aluminum salts.Add the reaction mixture slowly to ice-cold dilute hydrochloric acid with vigorous stirring to ensure complete hydrolysis and dissolution of the aluminum salts.
Formation of an emulsion during extraction.Add a saturated brine solution to help break the emulsion. If it persists, filtration through a pad of Celite may be necessary.
Isomeric Impurities Detected by HPLC or NMR Rearrangement of the acylium ion intermediate.This is a known limitation of some Friedel-Crafts acylations. Running the reaction at a lower temperature may help to minimize rearrangements. Purification by recrystallization or chromatography will be necessary to separate the isomers.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Methylsuccinic anhydride

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous dichloromethane.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • In the dropping funnel, dissolve methylsuccinic anhydride in anhydrous benzene.

  • Add the benzene solution of methylsuccinic anhydride dropwise to the stirred suspension of aluminum chloride in dichloromethane over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes slightly turbid.

  • If turbidity persists, add a small amount of ethyl acetate to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane, and dry in a vacuum oven.

Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm.[3]

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Purity (Illustrative)

EntryCatalyst (eq.)Temperature (°C)Time (h)Crude Yield (%)Purity by HPLC (%)
1AlCl₃ (1.1)0 to RT47590
2AlCl₃ (1.1)Reflux28588
3AlCl₃ (1.5)Reflux29085
4FeCl₃ (1.1)Reflux46082

Note: This data is illustrative and may vary based on specific experimental conditions.

Visualizations

Synthesis_Pathway Benzene Benzene Reaction Benzene->Reaction Anhydride Methylsuccinic Anhydride Anhydride->Reaction Product 3-Methyl-5-oxo-5- phenylpentanoic acid Catalyst AlCl₃ Reaction_label Friedel-Crafts Acylation Catalyst->Reaction_label Solvent DCM Solvent->Reaction_label Reaction->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Catalyst Verify Catalyst Activity (Anhydrous?) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (T, time) Start->Check_Conditions Check_Purity Analyze Purity (TLC, HPLC) Check_Catalyst->Check_Purity Check_Conditions->Check_Purity Purification Optimize Purification (Recrystallization, Chromatography) Check_Purity->Purification Purity < 98% Success Pure Product (>98%) Check_Purity->Success Purity > 98% Purification->Check_Purity

Caption: Troubleshooting workflow for synthesis optimization.

Side_Reactions Reactants Benzene + Methylsuccinic Anhydride Desired_Product Desired Product Reactants->Desired_Product Main Path Isomer Isomeric Byproduct (Rearrangement) Reactants->Isomer Side Path Polyacylation Polyacylated Product Desired_Product->Polyacylation Further Reaction

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Crystallization of 3-Methyl-5-oxo-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining crystallization methods for 3-Methyl-5-oxo-5-phenylpentanoic acid. The information provided is based on general principles of organic acid crystallization and may require optimization for this specific compound.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of organic acids and provides systematic approaches to resolve them.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Too much solvent was used.- Induce Crystallization: Scratch the inner surface of the flask with a glass rod.- Add Seed Crystals: Introduce a small, pure crystal of the compound to the solution.[1]- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1]- Lower Temperature: Use an ice bath or refrigerator to further decrease the compound's solubility.
"Oiling Out" - The compound's melting point is lower than the solution's temperature.- The solution is cooling too rapidly.- Impurities are present.- Reheat and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional solvent.[1][2]- Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling.[2][3]- Change Solvent: Select a solvent with a lower boiling point or use a co-solvent system.[2]- Charcoal Treatment: If impurities are suspected, add activated charcoal to the hot solution before filtration.[1]
Rapid Crystal Formation - Solution is too supersaturated.- Cooling is too fast.- Add More Solvent: Add a small amount of hot solvent to the solution to slightly decrease saturation.[1]- Slower Cooling: Insulate the flask or allow it to cool at room temperature away from drafts.
Low Crystal Yield - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[1]- Premature crystallization during hot filtration.- Concentrate the Mother Liquor: If the mother liquor contains a significant amount of product, it can be concentrated and cooled to obtain a second crop of crystals.[1]- Minimize Transfer Steps: Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Crystals are Impure - Impurities were co-crystallized.- Inefficient washing of crystals.- Recrystallize: Perform a second crystallization of the obtained crystals.- Proper Washing: Wash the filtered crystals with a small amount of cold, fresh solvent.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for crystallizing this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Without specific solubility data for this compound, a systematic solvent screening is recommended. Start with common solvents for organic acids such as water, ethanol, methanol, ethyl acetate, and toluene, or mixtures of these.

Q2: How can I perform a solvent screening for crystallization?

A2: A small-scale solvent screening can be performed by adding a small amount of the crude compound to several test tubes, each containing a different solvent. Heat the tubes to dissolve the compound, and then allow them to cool to observe crystal formation.

Q3: My compound has oiled out. Can I still obtain crystals from the oil?

A3: Yes. As outlined in the troubleshooting guide, you should reheat the solution to redissolve the oil and then add more solvent to reduce the supersaturation. Allowing the solution to cool more slowly should then promote crystal formation instead of oiling out.[1][2]

Q4: How do I choose between single-solvent and mixed-solvent crystallization?

A4: A single-solvent system is generally preferred for its simplicity. However, if a single solvent that meets the solubility criteria cannot be found, a mixed-solvent system is a good alternative. In a mixed-solvent system, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent in which it is insoluble is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.

Q5: What is the purpose of a "seed crystal"?

A5: A seed crystal is a small, pure crystal of the substance being crystallized.[1] Adding a seed crystal to a supersaturated solution provides a nucleation site, initiating and guiding the growth of larger crystals with a more uniform structure.[4][1]

Experimental Protocols

The following are generalized protocols for crystallization that can be adapted for this compound.

Protocol 1: Single-Solvent Crystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (in which it is very soluble) at room temperature.

  • Addition of "Poor" Solvent: While stirring, add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Gently heat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from the Single-Solvent Crystallization protocol.

Visual Guides

The following diagrams illustrate the general workflow for crystallization and a decision-making process for troubleshooting common issues.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Steps start Start dissolve Dissolve Crude Compound in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end End dry->end

Caption: General workflow for the crystallization of this compound.

troubleshooting_logic action_node action_node outcome_node outcome_node start Crystallization Issue? no_crystals No Crystals Forming? start->no_crystals oiling_out Compound Oiling Out? no_crystals->oiling_out No induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent no_crystals->induce_crystallization Yes low_yield Low Yield? oiling_out->low_yield No reheat_dilute Reheat and Add More Solvent oiling_out->reheat_dilute Yes concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor Yes end Further Optimization Needed low_yield->end No success Successful Crystallization induce_crystallization->success reheat_dilute->success concentrate_mother_liquor->success success->end

Caption: Decision tree for troubleshooting common crystallization problems.

References

How to avoid racemization in 3-Methyl-5-oxo-5-phenylpentanoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of racemization during chemical transformations involving 3-Methyl-5-oxo-5-phenylpentanoic acid.

Understanding Racemization in this compound

The stereochemical integrity of this compound is centered at the chiral carbon in the 3-position. This position is particularly susceptible to racemization due to the presence of two flanking carbonyl groups (a ketone and a carboxylic acid). The protons on the carbon atoms alpha to these carbonyls are acidic and can be abstracted under basic or acidic conditions, leading to the formation of a planar enol or enolate intermediate. This intermediate is achiral, and its subsequent reprotonation can occur from either face, resulting in a loss of stereochemical purity.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization in reactions with this compound?

A1: The primary cause is the abstraction of the acidic proton at the chiral center (C3) by a base or the formation of an enol under acidic conditions.[1][2] This leads to a planar, achiral intermediate, which upon reprotonation, can form both enantiomers, leading to a racemic mixture.[3][4][5]

Q2: Which reaction conditions are most likely to cause racemization?

A2: Harsh reaction conditions, such as high temperatures, the use of strong bases or acids, and prolonged reaction times, significantly increase the risk of racemization.[6]

Q3: Are reactions involving the carboxylic acid group or the ketone group more prone to causing racemization?

A3: Both can lead to racemization. Reactions at the carboxylic acid, such as amide bond formation or esterification, if not controlled, can introduce basic or acidic conditions that affect the adjacent chiral center. Similarly, reactions at the ketone, especially those involving enolate formation, directly risk racemization at the alpha-carbon.

Q4: How can I determine if my product has racemized?

A4: The most reliable method for determining the enantiomeric excess (ee) of your product is through chiral High-Performance Liquid Chromatography (HPLC).[7][8][9][10] Other methods include chiral gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Troubleshooting Guides

Issue 1: Racemization during Amide Coupling or Esterification of the Carboxylic Acid Group

Symptoms:

  • Loss of optical activity in the product.

  • Appearance of a second enantiomer peak in chiral HPLC analysis.

  • Inconsistent biological activity of the synthesized compound.[11]

Root Causes & Solutions:

Root CauseRecommended SolutionDetailed Protocol/Experimental Considerations
Harsh Reaction Conditions Employ milder reaction conditions.Maintain low reaction temperatures (e.g., 0 °C to room temperature). Monitor the reaction closely to minimize reaction time.
Inappropriate Coupling Reagent Use a coupling reagent known to suppress racemization.Utilize uronium/aminium-based reagents like HATU, HBTU, or HCTU, or phosphonium-based reagents like PyBOP.[9][12][13] These reagents, often used with additives like HOBt or OxymaPure, can significantly reduce racemization.[14]
Use of a Strong Base Employ a stoichiometric amount of a hindered, non-nucleophilic base.Use bases such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger, less hindered bases like triethylamine.[9]
Solvent Effects Choose an appropriate solvent.Aprotic solvents are generally preferred. The polarity of the solvent can influence the reaction rate and the stability of intermediates.[5][15][16]
Issue 2: Racemization during Reactions at the Ketone Functional Group

Symptoms:

  • Significant decrease in enantiomeric excess after a reaction targeting the ketone.

  • Formation of diastereomeric products if another chiral center is present.

Root Causes & Solutions:

Root CauseRecommended SolutionDetailed Protocol/Experimental Considerations
Enolate Formation under Thermodynamic Control Utilize kinetic enolate formation conditions.To favor the kinetic enolate and minimize equilibration that can lead to racemization, use a strong, hindered base like Lithium Diisopropylamide (LDA) in a polar aprotic solvent (e.g., THF) at low temperatures (e.g., -78 °C).
Use of Protic Solvents Employ aprotic solvents.Protic solvents can facilitate proton exchange and promote enolization, leading to racemization.
Elevated Temperatures Conduct the reaction at the lowest possible temperature.Lower temperatures decrease the rate of proton exchange and enolization.[2]
Protecting Group Strategy Consider protecting the ketone.If the desired reaction does not involve the ketone, protecting it as a ketal can prevent enolization and subsequent racemization at the adjacent chiral center.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Coupling
  • Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a racemization suppressant (e.g., HOAt, 1.1 eq). Stir the mixture at 0 °C for 15-30 minutes.

  • Coupling: Add the desired amine (1.2 eq) and a hindered, non-nucleophilic base (e.g., DIPEA, 1.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a suitable aqueous solution (e.g., saturated NH4Cl), extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis
  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often effective for separating enantiomers of compounds with aromatic groups.[9]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized.

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Visualizations

Logical Workflow for Minimizing Racemization

Racemization_Avoidance_Workflow start Start: Chiral this compound reaction_type Identify Reaction Type start->reaction_type carboxylic_acid_rxn Carboxylic Acid Reaction (e.g., Amide Coupling, Esterification) reaction_type->carboxylic_acid_rxn Carboxylic Acid ketone_rxn Ketone Reaction (e.g., Alkylation, Reduction) reaction_type->ketone_rxn Ketone mild_conditions_ca Use Mild Conditions (Low Temp, Short Time) carboxylic_acid_rxn->mild_conditions_ca mild_conditions_k Use Mild Conditions (Low Temp) ketone_rxn->mild_conditions_k coupling_reagent Select Non-Racemizing Coupling Reagent (HATU, COMU, etc.) mild_conditions_ca->coupling_reagent base_selection_ca Use Hindered, Non-Nucleophilic Base (DIPEA, 2,6-Lutidine) coupling_reagent->base_selection_ca protocol_ca Follow Low-Racemization Protocol base_selection_ca->protocol_ca analysis Analyze Product by Chiral HPLC protocol_ca->analysis base_selection_k Use Strong, Hindered Base for Kinetic Enolate Formation (LDA) mild_conditions_k->base_selection_k aprotic_solvent Use Aprotic Solvent base_selection_k->aprotic_solvent protecting_group Consider Ketone Protection aprotic_solvent->protecting_group protect Protect Ketone protecting_group->protect Yes proceed_no_pg Proceed without Protection protecting_group->proceed_no_pg No protocol_k Follow Kinetic Control Protocol protocol_k->analysis protect->protocol_k proceed_no_pg->protocol_k end End: Enantiomerically Enriched Product analysis->end Racemization_Mechanism cluster_chiral_sm Chiral Starting Material cluster_achiral_int Achiral Intermediate cluster_racemic_prod Racemic Product chiral_sm R-Enantiomer achiral_int Planar Enolate/Enol chiral_sm->achiral_int + Base or Acid - H+ r_prod R-Enantiomer achiral_int->r_prod + H+ s_prod S-Enantiomer achiral_int->s_prod + H+

References

Validation & Comparative

Validating the Stereochemistry of 3-Methyl-5-oxo-5-phenylpentanoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of chemical synthesis and characterization. The spatial arrangement of atoms in a chiral molecule can profoundly influence its biological activity, pharmacology, and toxicology. This guide provides a comprehensive comparison of key analytical techniques for validating the stereochemistry of 3-Methyl-5-oxo-5-phenylpentanoic acid, a chiral β-keto acid of interest in synthetic and medicinal chemistry.

This document outlines the principles, experimental protocols, and comparative performance of three primary methods: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries, and Single-Crystal X-ray Crystallography.

Comparative Analysis of Stereochemical Validation Methods

The selection of an appropriate analytical technique for stereochemical validation depends on several factors, including the availability of instrumentation, the nature of the sample, and the specific information required (e.g., enantiomeric excess, absolute configuration). The following table summarizes the key features and performance metrics of the discussed methods for the analysis of this compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral AuxiliariesSingle-Crystal X-ray Crystallography
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Formation of diastereomeric complexes with a chiral auxiliary, resulting in distinguishable NMR signals for each enantiomer.Diffraction of X-rays by a single crystal, providing a detailed three-dimensional map of the atomic arrangement.
Primary Output Chromatogram showing separated enantiomeric peaks.NMR spectrum with separate signals for each enantiomer.A complete 3D molecular structure.
Quantitative Information Enantiomeric excess (e.e.), retention times (t_R), resolution factor (R_s).Enantiomeric excess (e.e.), chemical shift differences (Δδ).Bond lengths, bond angles, and absolute configuration.
Determination of Absolute Configuration Indirectly, by comparison with a standard of known configuration.Can be inferred based on the known configuration of the chiral auxiliary and consistent complexation models.Provides unambiguous determination of the absolute configuration.
Sample Requirements Racemic or enriched sample in solution.Racemic or enriched sample in a suitable deuterated solvent.A high-quality single crystal of one enantiomer.
Advantages High sensitivity, excellent for determining enantiomeric purity, widely available.Relatively fast, provides structural information, can be performed on standard NMR instruments.Provides the most definitive structural information, including absolute configuration.
Limitations Requires method development, elution order of enantiomers needs to be confirmed.Lower sensitivity than HPLC, signal overlap can be an issue, requires a suitable chiral auxiliary.Crystal growth can be challenging, not suitable for all compounds.

Experimental Workflow for Stereochemical Validation

The process of validating the stereochemistry of a this compound product typically involves a multi-step approach, starting with the synthesis of the compound and culminating in the analysis of its stereochemical purity and the determination of its absolute configuration.

G cluster_synthesis Synthesis cluster_purification Purification Synthesis Synthesis of this compound Purification Purification of the product (e.g., column chromatography) Synthesis->Purification Chiral_HPLC Chiral HPLC Analysis (Determination of e.e.) Purification->Chiral_HPLC NMR_Analysis NMR with Chiral Auxiliary (Confirmation of e.e. and structural analysis) Purification->NMR_Analysis Xray X-ray Crystallography (Absolute Configuration) NMR_Analysis->Xray If single crystal is obtained

Experimental workflow for stereochemical validation.

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. The separation is achieved by using a column packed with a chiral stationary phase (CSP). For carboxylic acids like this compound, polysaccharide-based CSPs are often effective.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H)

Mobile Phase:

  • A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • A small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid (typically 0.1%), is often added to the mobile phase to improve peak shape and resolution for acidic analytes.

General Protocol:

  • Sample Preparation: Dissolve a small amount of the this compound product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy in the presence of a chiral solvating agent (CSA) or a chiral shift reagent (CSR) can be used to distinguish between enantiomers. The CSA or CSR forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different chemical shifts in the NMR spectrum.

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

  • Standard 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) or a Chiral Shift Reagent (e.g., Eu(hfc)₃)

General Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound product in 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to identify the key proton signals.

  • Addition of Chiral Auxiliary: Add a small amount of the chiral solvating agent or shift reagent to the NMR tube (typically in molar ratios of 0.1 to 1 equivalent with respect to the analyte).

  • Spectral Acquisition: Acquire a series of ¹H NMR spectra after each addition of the chiral auxiliary.

  • Data Analysis: Observe the splitting of signals corresponding to the protons near the stereocenter. The difference in chemical shifts (Δδ) between the signals for the two enantiomers can be measured. The enantiomeric excess can be determined by integrating the separated signals.

Single-Crystal X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires a single, well-ordered crystal of the compound.

Instrumentation:

  • Single-crystal X-ray diffractometer

General Protocol:

  • Crystal Growth: Grow a single crystal of one of the enantiomers of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on the diffractometer and collect the X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Determination of Absolute Configuration: The absolute configuration is typically determined using anomalous dispersion effects, often expressed by the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the absolute stereochemistry.

Logical Pathway for Method Selection

The choice of analytical method often follows a logical progression, starting with techniques that are readily available and provide initial information about stereochemical purity, and moving to more definitive but potentially more challenging methods if required.

G Start Synthesized this compound Check_Purity Initial purity check (e.g., TLC, achiral HPLC/GC) Start->Check_Purity Chiral_HPLC Chiral HPLC for e.e. determination Check_Purity->Chiral_HPLC Product is pure NMR_CSA NMR with Chiral Auxiliary for confirmation Chiral_HPLC->NMR_CSA Need_Absolute Is absolute configuration required? NMR_CSA->Need_Absolute Xray Single-crystal X-ray Crystallography Need_Absolute->Xray Yes End Stereochemistry Validated Need_Absolute->End No Xray->End

Decision pathway for stereochemical validation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-oxo-5-phenylpentanoic acid is a keto acid derivative of phenylpentanoic acid. While its specific biological activities are not well-documented, the activities of structurally similar compounds suggest potential areas for investigation, including anticancer and anti-inflammatory effects. This guide compares the known or predicted activities of this compound with its close analogs: 5-oxo-5-phenylpentanoic acid, 3-methyl-5-phenylpentanoic acid, and 5-phenylvaleric acid.

Comparative Analysis of Biological Activity

Due to the limited availability of direct experimental data, this section presents a qualitative comparison based on the structural features of the compounds and known activities of the broader class of phenylalkanoic acids.

  • This compound: The presence of both a methyl group at the 3-position and a keto group at the 5-position may confer specific metabolic stability and receptor interaction profiles. The keto group, in particular, could be a site for enzymatic reduction, potentially leading to active metabolites.

  • 5-oxo-5-phenylpentanoic acid: Lacking the 3-methyl group, this compound is less sterically hindered, which might influence its interaction with biological targets.

  • 3-methyl-5-phenylpentanoic acid: The absence of the 5-oxo group makes this compound less polar and removes a potential site for metabolic modification. It has been reported to be found in Salvia dorisiana.[1]

  • 5-Phenylvaleric Acid: As a metabolite of flavan-3-ols produced by gut microbiota, this compound has been investigated for its potential anticancer properties.[2]

Data Presentation: A Framework for Comparison

The following table provides a template for summarizing quantitative data from key biological assays. The values presented are hypothetical and serve as a guide for how experimental results could be structured.

CompoundStructureMolecular Weight ( g/mol )Predicted Cytotoxicity (IC50 in µM) - A549 CellsPredicted Anti-inflammatory Activity (% Inhibition of NO production)
This compound C₁₂H₁₄O₃206.247545
5-oxo-5-phenylpentanoic acid C₁₁H₁₂O₃192.2112030
3-methyl-5-phenylpentanoic acid C₁₂H₁₆O₂192.25> 20015
5-Phenylvaleric Acid C₁₁H₁₄O₂178.2315020

Experimental Protocols

Detailed methodologies for key experiments that could be used to assess the biological activity of these compounds are provided below.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on a cell line.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human lung carcinoma cell line (A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the potential anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the ability of the test compounds to inhibit NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition compared to the vehicle control.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G Workflow for In Vitro Cytotoxicity Assessment A Cell Seeding (A549 cells in 96-well plates) B Compound Treatment (Serial dilutions of test compounds) A->B C Incubation (48 hours) B->C D MTT Assay C->D E Data Analysis (Absorbance reading and IC50 calculation) D->E G Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound 3-Methyl-5-oxo-5-phenylpentanoic acid (or analog) Compound->NFkB Inhibition

References

Comparative Guide to Alternative Precursors for the Synthesis of 4-Methyl-2-Phenyl-tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative precursors and synthetic routes for the synthesis of 4-methyl-2-phenyl-tetrahydro-2H-pyran, a valuable intermediate in the development of pharmaceuticals and a component in fragrance chemistry. The primary focus is on the well-established Prins reaction, alongside a critical evaluation of viable alternative pathways including intramolecular Williamson ether synthesis and intramolecular oxa-Michael addition.

Executive Summary

The synthesis of 4-methyl-2-phenyl-tetrahydro-2H-pyran is predominantly achieved through a two-step process involving an initial Prins cyclization of benzaldehyde and a suitable homoallylic alcohol, followed by catalytic hydrogenation. This guide details the established route using isoprenol (3-methyl-3-buten-1-ol) as the key precursor and explores alternative synthetic strategies with different starting materials. Each method is evaluated based on precursor availability, reaction efficiency, and control over stereochemistry.

Data Presentation: Comparison of Synthetic Routes

Synthetic RouteKey PrecursorsCatalyst/ReagentReaction ConditionsReported/Expected YieldKey AdvantagesKey Disadvantages
Prins Reaction Benzaldehyde, Isoprenol (3-methyl-3-buten-1-ol)Brønsted or Lewis Acids (e.g., H₂SO₄, p-TsOH, Amberlyst-15, InCl₃, NbCl₅)Moderate temperatures (e.g., 70-80°C)Good to Excellent (for cyclization step)Convergent, utilizes readily available starting materials.Two-step process (cyclization followed by hydrogenation), potential for side reactions.
Intramolecular Williamson Ether Synthesis 1-Phenyl-3-methylpentane-1,5-diolBase (e.g., NaH)Anhydrous conditionsGoodPotentially high-yielding cyclization.Multi-step synthesis of the diol precursor required.
Intramolecular Oxa-Michael Addition (E)-5-hydroxy-3-methyl-1-phenylpent-1-en-oneBase or Acid catalystVaries depending on catalystModerate to GoodCan offer good stereocontrol.Synthesis of the enone precursor can be complex.

Experimental Protocols

Prins Reaction Route

This is the most commonly documented method for the synthesis of the target molecule.

Step 1: Prins Cyclization of Benzaldehyde and Isoprenol

  • Materials: Benzaldehyde, Isoprenol (3-methyl-3-buten-1-ol), Acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15), Toluene.

  • Procedure: To a solution of benzaldehyde (1.0 eq) and isoprenol (1.1 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq). The mixture is heated to 80°C and stirred for 4-6 hours, with reaction progress monitored by TLC or GC. Upon completion, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, a mixture of dihydropyran isomers, is then purified by vacuum distillation or column chromatography.

Step 2: Catalytic Hydrogenation

  • Materials: Dihydropyran mixture from Step 1, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

  • Procedure: The mixture of dihydropyran isomers (1.0 eq) is dissolved in ethanol in a high-pressure autoclave. A catalytic amount of 10% Pd/C is added. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 5-10 bar). The reaction is stirred at room temperature for 12-24 hours or until hydrogen uptake ceases. The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield the crude 4-methyl-2-phenyl-tetrahydro-2H-pyran, which can be further purified by distillation.[1]

Intramolecular Williamson Ether Synthesis (Proposed)

This route offers a classical approach to ether formation.

  • Precursor Synthesis (Illustrative): The required precursor, 1-phenyl-3-methylpentane-1,5-diol, can be synthesized from commercially available starting materials through a multi-step sequence, for example, via Grignard reaction of a protected 3-methyl-5-hydroxypentanal with phenylmagnesium bromide.

  • Cyclization Procedure: To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, a solution of 1-phenyl-3-methylpentane-1,5-diol (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature or gently heated to facilitate cyclization. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Intramolecular Oxa-Michael Addition (Proposed)

This method provides an alternative for the formation of the tetrahydropyran ring.

  • Precursor Synthesis (Illustrative): The precursor, (E)-5-hydroxy-3-methyl-1-phenylpent-1-en-one, could be prepared via an aldol condensation between a suitable ketone and benzaldehyde, followed by functional group manipulations.

  • Cyclization Procedure: The hydroxy enone (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane or THF), and a catalytic amount of a base (e.g., DBU) or an acid (e.g., CSA) is added. The reaction is stirred at room temperature until the cyclization is complete, as monitored by TLC. The reaction is then worked up by washing with appropriate aqueous solutions, drying the organic phase, and removing the solvent. The final product is purified by column chromatography.

Mandatory Visualizations

Synthetic_Pathways cluster_prins Prins Reaction Route cluster_williamson Intramolecular Williamson Ether Synthesis cluster_michael Intramolecular Oxa-Michael Addition benzaldehyde_prins Benzaldehyde dihydropyran Dihydropyran Intermediate benzaldehyde_prins->dihydropyran Prins Cyclization (Acid Catalyst) isoprenol Isoprenol isoprenol->dihydropyran Prins Cyclization (Acid Catalyst) target_prins 4-Methyl-2-phenyl- tetrahydro-2H-pyran dihydropyran->target_prins Hydrogenation (Pd/C, H₂) diol_precursor 1-Phenyl-3-methyl- pentane-1,5-diol target_williamson 4-Methyl-2-phenyl- tetrahydro-2H-pyran diol_precursor->target_williamson Cyclization (Base) enone_precursor (E)-5-hydroxy-3-methyl- 1-phenylpent-1-en-one target_michael 4-Methyl-2-phenyl- tetrahydro-2H-pyran enone_precursor->target_michael Cyclization (Base or Acid) Experimental_Workflow start Select Synthetic Route precursor_synthesis Synthesize/Procure Precursors start->precursor_synthesis reaction Perform Cyclization Reaction precursor_synthesis->reaction workup Reaction Work-up and Crude Isolation reaction->workup purification Purification (Distillation/Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization final_product Pure 4-Methyl-2-phenyl- tetrahydro-2H-pyran characterization->final_product

References

Benchmarking Catalyst Performance for the Synthesis of 3-Methyl-5-oxo-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthesis of 3-Methyl-5-oxo-5-phenylpentanoic acid, a valuable building block in the development of various pharmaceutical compounds, is typically achieved through the Friedel-Crafts acylation of benzene with 3-methylglutaric anhydride. The choice of catalyst for this reaction is critical, directly impacting yield, reaction conditions, and overall process efficiency. This guide provides an objective comparison of common catalysts employed for this synthesis, supported by extrapolated experimental data from analogous reactions, detailed experimental protocols, and visualizations of the reaction pathway and workflow.

Catalyst Performance Comparison

The following table summarizes the performance of various Lewis acid catalysts for the synthesis of this compound. The quantitative data presented are estimations based on reported yields for similar Friedel-Crafts acylation reactions of aromatic compounds with cyclic anhydrides.[1][2][3][4]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Estimated Yield (%)
Aluminum Chloride (AlCl₃) 110 - 150Benzene (reagent and solvent)25 - 802 - 685 - 95
Iron(III) Chloride (FeCl₃) 10 - 20Nitrobenzene or Ionic Liquid60 - 1004 - 1270 - 85[1]
Scandium Triflate (Sc(OTf)₃) 5 - 10Nitromethane or Benzene50 - 806 - 1875 - 90[3]
Ytterbium Triflate (Yb(OTf)₃) 10 - 20Nitromethane50 - 804 - 1080 - 92[2][4]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the benzene ring. The general mechanism is depicted below.

reaction_mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Workup 3_methylglutaric_anhydride 3-Methylglutaric Anhydride Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex 3_methylglutaric_anhydride->Acylium_Ion_Complex Coordination Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion_Complex Sigma_Complex σ-Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex Nucleophilic Attack Benzene Benzene Benzene->Sigma_Complex Product_Complex Product-Lewis Acid Complex Sigma_Complex->Product_Complex Deprotonation Final_Product This compound Product_Complex->Final_Product Hydrolysis Aqueous_Workup Aqueous Workup (H₂O, HCl) Aqueous_Workup->Final_Product

Caption: General mechanism of Friedel-Crafts acylation.

A typical experimental workflow for the synthesis, workup, and purification of the target molecule is outlined below.

experimental_workflow Start Start Reaction_Setup Reaction Setup: - Charge reactor with benzene and 3-methylglutaric anhydride. - Cool the mixture. Start->Reaction_Setup Catalyst_Addition Catalyst Addition: - Add Lewis acid catalyst portion-wise. Reaction_Setup->Catalyst_Addition Reaction Reaction: - Stir at specified temperature and time. Catalyst_Addition->Reaction Quenching Quenching: - Pour reaction mixture into ice-cold aqueous acid. Reaction->Quenching Extraction Extraction: - Extract the product with an organic solvent. Quenching->Extraction Washing Washing: - Wash organic layer with water and brine. Extraction->Washing Drying Drying: - Dry the organic layer over anhydrous Na₂SO₄. Washing->Drying Solvent_Removal Solvent Removal: - Concentrate under reduced pressure. Drying->Solvent_Removal Purification Purification: - Recrystallization or column chromatography. Solvent_Removal->Purification Final_Product Final Product Purification->Final_Product

Caption: Experimental workflow for the synthesis.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using two common Lewis acid catalysts. These protocols are adapted from general procedures for Friedel-Crafts acylation.[5]

Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Synthesis

Materials:

  • 3-Methylglutaric anhydride

  • Benzene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, a solution of 3-methylglutaric anhydride (1.0 eq) in anhydrous benzene (5-10 volumes) is prepared.

  • The flask is cooled in an ice-water bath to 0-5 °C.

  • Anhydrous aluminum chloride (1.2 eq) is added portion-wise to the stirred solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature and then slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid (2-3 volumes).

  • The resulting mixture is stirred vigorously for 30 minutes to decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 5 volumes).

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Scandium Triflate (Sc(OTf)₃) Catalyzed Synthesis

Materials:

  • 3-Methylglutaric anhydride

  • Benzene (anhydrous)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Nitromethane (anhydrous, optional)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-methylglutaric anhydride (1.0 eq) in anhydrous benzene (5-10 volumes) (or a mixture of benzene and nitromethane), scandium(III) triflate (0.05-0.1 eq) is added.

  • The reaction mixture is heated to 60-80 °C and stirred for 6-18 hours, monitoring the progress by TLC.

  • After completion, the reaction is cooled to room temperature.

  • Water is added to the reaction mixture, and the product is extracted with diethyl ether (3 x 5 volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Conclusion

The selection of an appropriate catalyst for the synthesis of this compound is a critical step that influences the overall efficiency and sustainability of the process. While traditional Lewis acids like aluminum chloride offer high yields, they are required in stoichiometric amounts and present challenges in terms of handling and waste disposal. Modern catalysts such as metal triflates, including scandium triflate and ytterbium triflate, provide a more environmentally benign alternative, operating at lower catalytic loadings and offering the potential for recycling.[2][3] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and desired purity of the final product. The provided protocols and comparative data serve as a valuable resource for researchers in optimizing the synthesis of this important pharmaceutical intermediate.

References

Lack of Publicly Available Data on Cross-Reactivity of 3-Methyl-5-oxo-5-phenylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no public data on the cross-reactivity of 3-Methyl-5-oxo-5-phenylpentanoic acid and its derivatives could be located. As a result, a comparison guide on this topic cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in the pharmacological profile of these compounds, this data gap represents a significant challenge. Cross-reactivity studies are essential for understanding the potential off-target effects and for predicting the safety and efficacy of new chemical entities. The absence of such information for this compound derivatives means that their selectivity and potential for unintended biological interactions remain unknown.

A thorough investigation for experimental data included searches for:

  • Binding affinities of this compound derivatives against a panel of receptors, enzymes, and ion channels.

  • In vitro screening data from pharmacological or toxicological studies.

  • Structure-activity relationship (SAR) studies that might allude to potential cross-reactivity.

Unfortunately, these searches did not yield any specific quantitative data, such as IC50 or Ki values, that are necessary to construct a meaningful comparison guide. Similarly, no detailed experimental protocols for assessing the cross-reactivity of these specific compounds were found.

Without this fundamental data, it is not possible to:

  • Summarize quantitative data into comparative tables.

  • Provide detailed experimental methodologies.

  • Create visualizations of signaling pathways or experimental workflows related to cross-reactivity.

Further research and experimental investigation are required to determine the cross-reactivity profile of this compound derivatives. Researchers are encouraged to perform comprehensive screening against a broad range of biological targets to elucidate their pharmacological activity and potential for off-target interactions.

Efficacy comparison of different purification techniques for 3-Methyl-5-oxo-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, obtaining a pure compound is a critical step to ensure reliable experimental outcomes and meet stringent quality standards. This guide provides a comparative analysis of three common purification techniques for 3-Methyl-5-oxo-5-phenylpentanoic acid: recrystallization, column chromatography, and acid-base extraction. The efficacy of each method is evaluated based on typical purity levels, expected yields, and operational considerations.

Introduction to this compound and Potential Impurities

This compound is a keto-carboxylic acid of interest in various synthetic pathways. The purity of this compound is paramount for its intended applications. Depending on the synthetic route employed for its preparation, several impurities may be present in the crude product. Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents or reagents. Identifying the nature of these impurities is crucial for selecting the most effective purification strategy.

Comparison of Purification Techniques

The choice of purification method depends on factors such as the initial purity of the crude product, the scale of the purification, the desired final purity, and the resources available. Below is a summary of the expected performance of each technique for the purification of this compound.

Purification TechniqueTypical PurityExpected YieldKey AdvantagesKey Disadvantages
Recrystallization >98%70-90%Simple, cost-effective, scalable.Requires a suitable solvent, potential for product loss in mother liquor.
Column Chromatography >99%50-80%High resolution for complex mixtures, applicable to a wide range of compounds.More time-consuming, requires larger volumes of solvent, can be costly.
Acid-Base Extraction >95%>90%Excellent for separating acidic compounds from neutral or basic impurities, high throughput.Less effective for removing acidic impurities with similar pKa values.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are based on general procedures for similar keto-carboxylic acids and may require optimization for specific crude mixtures.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Protocol:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a heated solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethanol/water). The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the solvent dropwise to ensure that the minimum amount of hot solvent is used.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The solution should be covered to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

Column Chromatography

Column chromatography is a versatile technique for separating individual components of a mixture based on their differential adsorption to a stationary phase while being carried by a mobile phase.

Protocol:

  • Stationary Phase and Mobile Phase Selection: For this compound, silica gel is a suitable stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the composition of each fraction using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Acid-Base Extraction

This technique separates compounds based on their acidic or basic properties. As a carboxylic acid, this compound can be selectively extracted from a mixture containing neutral or basic impurities.

Protocol:

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Extraction: Add an aqueous solution of a weak base, such as 5% sodium bicarbonate solution, to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The deprotonated 3-Methyl-5-oxo-5-phenylpentanoate salt will be in the aqueous layer. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer.

  • Washing the Organic Layer (Optional): The organic layer, containing neutral and basic impurities, can be washed with water and brine, then dried over anhydrous sodium sulfate. The solvent can then be evaporated to isolate these impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M hydrochloric acid, with stirring until the solution is acidic (pH ~2).

  • Isolation: The protonated this compound will precipitate out of the aqueous solution. If it is a solid, collect it by vacuum filtration. If it is an oil, extract it back into an organic solvent.

  • Washing and Drying: Wash the collected solid with cold water and dry it. If extracted, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent.

Visualizing the Purification Workflows

The following diagrams illustrate the logical flow of each purification technique.

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Cool to Crystallize Dissolve->Cool No insoluble impurities HotFilter->Cool Impurities1 Insoluble Impurities HotFilter->Impurities1 Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Impurities2 Soluble Impurities (in Mother Liquor) Filter->Impurities2 Dry Dry Wash->Dry Pure Pure Product Dry->Pure

Recrystallization Workflow

Column_Chromatography_Workflow Crude Crude Product Load Load onto Column Crude->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Impurities Impurities (in separate fractions) Analyze->Impurities Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Column Chromatography Workflow

Acid_Base_Extraction_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase OrganicImpurities Neutral/Basic Impurities AqueousProduct Deprotonated Product (Salt) Acidify Acidify (e.g., HCl) AqueousProduct->Acidify Precipitate Precipitate/Extract Acidify->Precipitate Pure Pure Product Precipitate->Pure Crude Crude Product in Organic Solvent Extract Extract with Aqueous Base (e.g., NaHCO3) Crude->Extract Extract->OrganicImpurities Extract->AqueousProduct

Acid-Base Extraction Workflow

A Guide to Establishing the Structure-Activity Relationship (SAR) of 3-Methyl-5-oxo-5-phenylpentanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of the structure-activity relationship (SAR) is a critical component in the field of medicinal chemistry and drug discovery. It provides a systematic understanding of how the chemical structure of a compound influences its biological activity, thereby guiding the rational design of more potent, selective, and safer therapeutic agents. This guide outlines a comprehensive and hypothetical framework for establishing the SAR of analogs based on the 3-Methyl-5-oxo-5-phenylpentanoic acid scaffold. While specific experimental data for this class of compounds is not publicly available, this document provides a detailed roadmap for researchers looking to investigate their potential.

Design of an Analog Library

The first step in an SAR study is the rational design and synthesis of a library of analogs around the core scaffold of this compound. The goal is to systematically modify different parts of the molecule to understand the contribution of each component to the overall biological activity. Key areas for modification include the phenyl ring, the pentanoic acid chain, and the methyl group.

A focused library would include substitutions on the phenyl ring (exploring electronic and steric effects), alterations to the length and rigidity of the alkyl chain, and modifications or replacement of the carboxylic acid and ketone functionalities.

Analog_Design cluster_phenyl Phenyl Ring Modifications cluster_chain Chain Modifications cluster_acid Carboxylic Acid Modifications Core_Scaffold This compound Phenyl_EDG Electron Donating Groups (-OCH3, -CH3) Core_Scaffold->Phenyl_EDG Phenyl_EWG Electron Withdrawing Groups (-Cl, -NO2, -CF3) Core_Scaffold->Phenyl_EWG Phenyl_Pos Positional Isomers (ortho, meta, para) Core_Scaffold->Phenyl_Pos Chain_Length Vary Chain Length Core_Scaffold->Chain_Length Methyl_Mod Modify/Remove 3-Methyl Group Core_Scaffold->Methyl_Mod Keto_Mod Reduce/Modify Ketone Core_Scaffold->Keto_Mod Esterification Ester Analogs Core_Scaffold->Esterification Amidation Amide Analogs Core_Scaffold->Amidation Bioisosteres Tetrazole, etc. Core_Scaffold->Bioisosteres

A schematic for the design of a focused library of this compound analogs.

Experimental Workflow for SAR Determination

A tiered screening approach is typically employed to efficiently evaluate the synthesized analogs. This workflow progresses from high-throughput in vitro assays to more complex cellular and in vivo models for the most promising compounds.

Experimental_Workflow Start Synthesized Analog Library Primary_Screening Primary Screening (e.g., In Vitro Enzyme Assay) Start->Primary_Screening Data_Analysis1 Data Analysis (IC50 Determination) Primary_Screening->Data_Analysis1 Hit_Identification Hit Identification (Active Compounds) Data_Analysis1->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cell-Based Assays) Hit_Identification->Secondary_Screening Active Inactive Inactive Compounds Hit_Identification->Inactive Inactive Data_Analysis2 Data Analysis (EC50, Cytotoxicity) Secondary_Screening->Data_Analysis2 Lead_Selection Lead Candidate Selection Data_Analysis2->Lead_Selection In_Vivo In Vivo Evaluation (Animal Models) Lead_Selection->In_Vivo Promising Toxic Toxic/Non-selective Compounds Lead_Selection->Toxic Not Promising PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD SAR_Conclusion SAR Conclusion PK_PD->SAR_Conclusion

A typical experimental workflow for a structure-activity relationship study.

Data Presentation for Comparative Analysis

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR (Phenyl Substitution)Chain ModificationAcid ModificationIn Vitro Activity (IC50, µM)Cellular Activity (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)
Parent H3-Methyl-COOH15.225.8>100>3.9
1a 4-Cl3-Methyl-COOH5.810.1>100>9.9
1b 4-OCH33-Methyl-COOH22.545.3>100>2.2
2a HH-COOH35.160.2>100>1.7
3a H3-Methyl-COOCH3>100>100>100-

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating high-quality data. Below are hypothetical protocols for the key assays in the proposed workflow.

A. In Vitro Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific target enzyme.

  • Materials:

    • Purified target enzyme.

    • Substrate for the enzyme.

    • Assay buffer (e.g., Tris-HCl, pH 7.4).

    • Test compounds dissolved in DMSO.

    • 96-well microplates.

    • Plate reader (spectrophotometer or fluorometer).

  • Procedure:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction kinetics by measuring the absorbance or

Characterization of 3-Methyl-5-oxo-5-phenylpentanoic Acid Impurities: A Comparative Guide to LC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development, ensuring the safety and efficacy of the final product. 3-Methyl-5-oxo-5-phenylpentanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of potential process-related and degradation impurities of this compound. We present hypothetical, yet scientifically plausible, experimental data to contrast the performance of LC-MS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a common alternative.

Potential Impurity Profile of this compound

To effectively characterize impurities, it is essential to first postulate their origins. Impurities can arise from the manufacturing process or from degradation of the drug substance over time.

Process-Related Impurities: A plausible synthetic route for this compound involves the Friedel-Crafts acylation of benzene with glutaric anhydride to form 5-oxo-5-phenylpentanoic acid, followed by methylation. Based on this, potential process-related impurities could include unreacted starting materials, byproducts of side reactions, and residual reagents.

Degradation Impurities: Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are designed to predict the degradation products that might form under various environmental stressors.[1] For this compound, key degradation pathways are likely to include hydrolysis, oxidation, and photolysis.[2][3][4] Beta-keto acids are also susceptible to decarboxylation upon heating.[5][6]

A summary of hypothesized impurities is presented in Table 1.

Comparative Analysis of Analytical Methodologies

The primary analytical technique discussed here is LC-MS, valued for its high sensitivity and specificity. For comparison, we will consider HPLC-UV, a widely accessible and robust technique.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for impurity profiling, offering the ability to separate complex mixtures and provide mass information for structural elucidation.

Anticipated Performance: LC-MS is expected to provide superior sensitivity and specificity compared to HPLC-UV. The mass spectrometer allows for the detection of impurities that may co-elute with the main peak or other components and provides mass-to-charge ratios (m/z) that are critical for impurity identification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories. Its robustness and simplicity make it a common choice for routine quality control.

Anticipated Performance: While reliable, HPLC-UV may lack the sensitivity to detect trace-level impurities. Furthermore, co-eluting impurities without a distinct UV chromophore from the main component may be missed. Peak identification relies solely on retention time, which is less definitive than the mass information provided by MS.

Hypothetical Performance Data: LC-MS vs. HPLC-UV

The following tables summarize the hypothetical quantitative data for the analysis of this compound and its potential impurities using a developed LC-MS method versus a standard HPLC-UV method.

Table 1: Hypothesized Impurities and their Origin

Impurity IDNameStructurePlausible Origin
IMP-01Glutaric AnhydrideC₅H₆O₃Process (Unreacted Starting Material)
IMP-02BenzeneC₆H₆Process (Unreacted Starting Material)
IMP-035-Oxo-5-phenylpentanoic acidC₁₁H₁₂O₃Process (Intermediate)
IMP-044-Phenyl-4-oxobutanoic acidC₁₀H₁₀O₃Degradation (Decarboxylation)
IMP-05Benzoic AcidC₇H₆O₂Degradation (Oxidative)
IMP-063-Hydroxy-3-methyl-5-oxo-5-phenylpentanoic acidC₁₂H₁₄O₄Degradation (Oxidative)

Table 2: Comparative Performance of LC-MS and HPLC-UV Methods

ParameterLC-MSHPLC-UV
Limit of Detection (LOD)
This compound0.5 ng/mL10 ng/mL
IMP-011 ng/mLNot Detected (no chromophore)
IMP-022 ng/mL50 ng/mL
IMP-030.7 ng/mL15 ng/mL
IMP-040.6 ng/mL12 ng/mL
IMP-050.5 ng/mL10 ng/mL
IMP-060.8 ng/mL20 ng/mL
Limit of Quantification (LOQ)
This compound1.5 ng/mL30 ng/mL
IMP-013 ng/mLNot Applicable
IMP-026 ng/mL150 ng/mL
IMP-032.1 ng/mL45 ng/mL
IMP-041.8 ng/mL36 ng/mL
IMP-051.5 ng/mL30 ng/mL
IMP-062.4 ng/mL60 ng/mL
Linearity (R²) > 0.999 for all analytes> 0.995 for all detectable analytes
Precision (%RSD, n=6) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%

Table 3: Hypothetical Chromatographic and Mass Spectrometric Data (LC-MS)

AnalyteRetention Time (min)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
IMP-012.1115.0397.02, 69.03
IMP-023.579.0552.04
IMP-054.8123.04105.03, 77.04
This compound6.2221.11203.10, 105.03
IMP-065.5237.11219.10, 105.03
IMP-045.9179.07161.06, 105.03
IMP-036.5207.09189.08, 105.03

Experimental Protocols

Forced Degradation Study

A forced degradation study would be performed to generate potential degradation products.[1][2]

  • Acid Hydrolysis: 10 mg of this compound in 10 mL of 0.1 N HCl, heated at 60°C for 24 hours.

  • Base Hydrolysis: 10 mg of this compound in 10 mL of 0.1 N NaOH at room temperature for 8 hours.

  • Oxidative Degradation: 10 mg of this compound in 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105°C for 48 hours.

  • Photolytic Degradation: Solid sample exposed to ICH-compliant light conditions (1.2 million lux hours and 200 W h/m²).

LC-MS Method
  • Chromatographic System: UPLC system coupled to a Q-TOF mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Detector: ESI in positive and negative ion modes.

  • Scan Range: m/z 50-500.

  • Data Acquisition: Full scan and data-dependent MS/MS.

HPLC-UV Method (Alternative)
  • Chromatographic System: Standard HPLC system with a PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 60:40 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

Visualizations

G LC-MS Impurity Characterization Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Data Analysis API This compound Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) API->Forced_Degradation LC Liquid Chromatography (C18 Column, Gradient Elution) Forced_Degradation->LC Inject Degraded Samples MS Mass Spectrometry (ESI+, Full Scan) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation Analysis) MS->MSMS Data Data Processing & Impurity Identification MSMS->Data Quant Quantification & Reporting Data->Quant

Caption: Workflow for LC-MS based impurity characterization.

G Hypothesized Degradation Pathways Parent This compound Decarboxylation IMP-04 4-Phenyl-4-oxobutanoic acid Parent->Decarboxylation Heat (Decarboxylation) Oxidation1 IMP-05 Benzoic Acid Parent->Oxidation1 Oxidation (e.g., H2O2) Side-chain cleavage Oxidation2 IMP-06 3-Hydroxy-3-methyl-5-oxo-5-phenylpentanoic acid Parent->Oxidation2 Oxidation (e.g., H2O2) Hydroxylation

Caption: Potential degradation pathways of the target molecule.

Conclusion

This comparative guide illustrates the superior capabilities of LC-MS for the characterization of impurities in this compound when compared to traditional HPLC-UV methods. The enhanced sensitivity of LC-MS allows for the detection and quantification of impurities at significantly lower levels, which is crucial for ensuring the safety and quality of pharmaceutical products. Furthermore, the structural information obtained from mass spectrometry is invaluable for the definitive identification of unknown impurities, a task that is challenging with UV detection alone. While HPLC-UV remains a viable option for routine analysis of known impurities at higher concentrations, LC-MS is the preferred method for comprehensive impurity profiling and forced degradation studies during drug development.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-5-oxo-5-phenylpentanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-Methyl-5-oxo-5-phenylpentanoic acid, ensuring compliance with safety regulations and the adoption of best practices in a laboratory setting.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. While a specific SDS for this compound was not available, a representative SDS for a structurally similar compound provides essential safety data.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect from skin contact.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Quantitative Safety Data Summary

The following table summarizes the key safety and handling information. It is important to note that this data is based on a similar compound and should be used as a guideline.

ParameterValueSource
Acute Toxicity No data availableRepresentative SDS
Materials to Avoid Strong oxidizing reagents, Strong acidsRepresentative SDS
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NO, NO2)Representative SDS
Storage Keep container tightly closed in a dry, well-ventilated place.Representative SDS

Step-by-Step Disposal Procedure

The disposal of this compound should be approached with the understanding that it is a non-hazardous waste, pending confirmation with local regulations.

Step 1: Waste Identification and Segregation

  • Confirmation: Confirm that this compound is not listed as a hazardous waste by federal, state, or local regulations.

  • Segregation: Do not mix with hazardous waste streams such as halogenated solvents, heavy metals, or reactive chemicals.

Step 2: Preparing for Disposal

  • Small Quantities (Solid): For small amounts of solid waste, carefully sweep the material and place it in a designated, labeled container for non-hazardous solid chemical waste.[1]

  • Large Quantities (Solid): For larger quantities, shovel the material into a suitable, sealed container for disposal.[1]

  • Solutions: If the compound is in a non-hazardous solvent, it may be permissible to dispose of it down the drain with copious amounts of water. However, this is subject to institutional and local wastewater regulations. Always check with your Environmental Health and Safety (EHS) office before drain disposal.

  • Contaminated Materials: Any materials, such as paper towels or absorbent pads, contaminated with this compound should be placed in the designated solid waste container.

Step 3: Labeling and Storage

  • Labeling: Clearly label the waste container with "Non-Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.

Step 4: Final Disposal

  • Institutional Procedures: Follow your institution's specific procedures for the collection of non-hazardous chemical waste. This may involve scheduling a pickup with the EHS department.

  • Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound check_sds Consult Safety Data Sheet (SDS) and Local Regulations start->check_sds is_hazardous Is the chemical listed as hazardous waste? check_sds->is_hazardous hazardous_waste Follow Hazardous Waste Disposal Procedures is_hazardous->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste is_hazardous->non_hazardous_waste No final_disposal Arrange for waste pickup by Environmental Health & Safety (EHS) hazardous_waste->final_disposal solid_or_liquid Is the waste solid or liquid? non_hazardous_waste->solid_or_liquid solid_disposal Place in a labeled 'Non-Hazardous Solid Waste' container solid_or_liquid->solid_disposal Solid liquid_disposal Consult EHS for drain disposal approval. If not approved, collect as non-hazardous liquid waste. solid_or_liquid->liquid_disposal Liquid solid_disposal->final_disposal liquid_disposal->final_disposal end End of Disposal Process final_disposal->end

Caption: Disposal decision workflow for this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-oxo-5-phenylpentanoic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-oxo-5-phenylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.